molecular formula C18H22O2 B564607 (Rac)-Hexestrol-d4 CAS No. 1189950-25-1

(Rac)-Hexestrol-d4

Numéro de catalogue: B564607
Numéro CAS: 1189950-25-1
Poids moléculaire: 274.4 g/mol
Clé InChI: PBBGSZCBWVPOOL-KHORGVISSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Rac)-Hexestrol-d4, also known as this compound, is a useful research compound. Its molecular formula is C18H22O2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGSZCBWVPOOL-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Hexestrol-d4 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Rac)-Hexestrol-d4

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled form of Hexestrol, a synthetic nonsteroidal estrogen.[1][2] Its primary application in research is as an internal standard for the quantitative analysis of Hexestrol in biological samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] It also serves as a tracer in metabolic and pharmacokinetic studies.[1][3] The incorporation of stable heavy isotopes, such as deuterium (B1214612), is a crucial technique in drug development to profile a drug's metabolic fate.[1][3]

Chemical Properties and Structure

This compound is structurally similar to its parent compound, Hexestrol, with the key difference being the substitution of four hydrogen atoms with deuterium atoms on the hexane (B92381) backbone. This labeling provides a distinct mass signature, making it an ideal internal standard. The racemic "Rac" designation indicates that it is a mixture of stereoisomers.

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below.

PropertyDataReference(s)
Chemical Name 4-[4-(4-hydroxyphenyl)(2,2,5,5-²H₄)hexan-3-yl]phenol[4]
Synonyms Hexestrol hexane-2,2,5,5-d4, 4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol[5]
CAS Number 1189950-25-1[1][3][4]
Unlabeled CAS Number 84-16-2[3][5]
Molecular Formula C₁₈H₁₈D₄O₂[1][3]
Molecular Weight 274.39 g/mol [1][3][4]
Appearance Solid Powder[4]
Purity >95% (HPLC)[5][6]
SMILES CC([2H])([2H])C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C[3]
InChI InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2[4][5]
InChIKey PBBGSZCBWVPOOL-KHORGVISSA-N[4]
Storage Conditions Store at +4°C[6]
Shipping Conditions Ambient temperature[4]

Experimental Protocols and Methodologies

General Protocol for Use in LC-MS Quantification

The primary role of this compound is to ensure accuracy and precision in quantifying the unlabeled Hexestrol. A known concentration of the deuterated standard is spiked into a sample (e.g., plasma, urine) before sample preparation. This standard co-elutes with the analyte but is differentiated by the mass spectrometer due to its higher mass. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, correcting for variations in sample extraction and instrument response.

The logical workflow for this process is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Analyte Extraction (e.g., LLE, SPE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak_Analyte Peak Area (Hexestrol) LCMS->Peak_Analyte Peak_IS Peak Area (Hexestrol-d4) LCMS->Peak_IS Ratio Calculate Area Ratio (Analyte / IS) Peak_Analyte->Ratio Peak_IS->Ratio Quant Quantify Concentration Ratio->Quant Curve Calibration Curve Curve->Quant

Workflow for quantitative analysis using this compound as an internal standard.

Biological Activity and Signaling Pathway

The unlabeled parent compound, Hexestrol, is a potent estrogen.[5] It exerts its biological effects by binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors.[1][7] Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the cell nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade regulates a wide array of physiological processes.

The simplified signaling pathway for estrogenic compounds like Hexestrol is depicted below.

G cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand Hexestrol ER Estrogen Receptor (ER) Ligand->ER Binding Dimer Activated ER Dimer ER->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription Activation

Simplified signaling pathway of Hexestrol via the Estrogen Receptor (ER).

References

The Role of (Rac)-Hexestrol-d4 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Hexestrol-d4, a deuterated isotopologue of the synthetic estrogen Hexestrol (B1673224), serves as a critical tool in analytical and metabolic research. Its primary application lies in its use as an internal standard for the highly accurate quantification of Hexestrol in various complex matrices. This guide provides an in-depth overview of its applications, methodologies, and the principles behind its use for researchers, scientists, and drug development professionals.

Core Application: A Robust Internal Standard for Quantitative Analysis

This compound is predominantly used as an internal standard in stable isotope dilution analysis (SIDA), a powerful technique for correcting analytical variability.[1] When coupled with sensitive analytical instrumentation such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), it ensures high precision and accuracy in the quantification of Hexestrol.[1]

The fundamental principle of SIDA is the addition of a known quantity of the isotopically labeled analyte—in this case, this compound—to a sample at the earliest stage of analysis. Because the deuterated standard is chemically identical to the native analyte (Hexestrol), it experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the native analyte to the labeled standard, researchers can accurately determine the concentration of the analyte, effectively nullifying any losses or matrix effects that may occur during the analytical workflow.

This methodology is crucial for determining trace levels of Hexestrol, a compound with potential environmental and health implications, in complex samples such as environmental water and biological fluids like urine.[2][3]

Principle of Stable Isotope Dilution Analysis

The diagram below illustrates the core principle of using a deuterated internal standard like this compound in quantitative mass spectrometry.

Principle of Stable Isotope Dilution Analysis (SIDA).

Experimental Protocols and Methodologies

The use of this compound as an internal standard is integral to validated methods for detecting Hexestrol in environmental and biological samples. Below is a detailed experimental protocol synthesized from established methodologies for the analysis of Hexestrol in environmental water samples using Solid-Phase Extraction (SPE) and LC-MS/MS.[2][4]

Detailed Protocol: Quantification of Hexestrol in Water by SPE-LC-MS/MS

1. Sample Preparation and Fortification:

  • Filter a 50 mL environmental water sample through a 0.45 µm glass fiber filter to remove particulate matter.

  • Spike the filtered sample with a known concentration of this compound solution (e.g., 10 ng/L) to serve as the internal standard.

  • Adjust the pH of the sample to approximately 7.0.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 3-5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes (Hexestrol and this compound) with 5 mL of methanol or a suitable solvent mixture (e.g., methanol/acetonitrile).

3. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 80:20 water:methanol).

  • Vortex the sample and transfer it to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation and mass spectrometric detection using optimized parameters.

The workflow for this analytical process is visualized below.

G start 50 mL Water Sample spike Spike with this compound (Internal Standard) start->spike spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute spike->spe dry Evaporate to Dryness (Nitrogen Stream) spe->dry recon Reconstitute in Mobile Phase dry->recon inject Inject into LC-MS/MS recon->inject analyze Data Acquisition & Analysis (Quantify using Analyte/IS Ratio) inject->analyze

Workflow for Hexestrol analysis in water samples.

Data Presentation: Quantitative Parameters

Accurate quantification using this compound relies on optimized mass spectrometry parameters and validated method performance. The tables below summarize typical quantitative data for the analysis of Hexestrol.

Table 1: LC-MS/MS Parameters for Hexestrol Analysis
ParameterSettingReference
Instrumentation Triple Quadrupole Mass Spectrometer[2][5]
Ionization Mode Electrospray Ionization (ESI), Negative[2]
Analysis Mode Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage 3.0 - 4.0 kV[2]
Source Temperature 120 - 150 °C[2]
Desolvation Gas Nitrogen[2]
Collision Gas Argon[6]
Table 2: MRM Transitions for Hexestrol and this compound

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The instrument is programmed to isolate a specific precursor ion and then detect a specific product ion after fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Hexestrol 269.1133.1107.135-45
This compound 273.1135.1107.135-45

Note: The precursor ion for Hexestrol corresponds to the [M-H]⁻ ion. The precursor for this compound is shifted by +4 Da due to the four deuterium (B1214612) atoms. Product ions are based on characteristic fragmentation patterns. Data synthesized from multiple sources.[5][6]

Table 3: Method Validation Data for Hexestrol Quantification

The performance of an analytical method is established through rigorous validation. The following data represent typical performance characteristics for the quantification of Hexestrol in water.

ParameterTypical ValueDescriptionReference
Linear Range 0.1 - 1000 ng/LThe concentration range over which the method is accurate and precise.[2][4]
Correlation Coefficient (r²) ≥ 0.999Indicates the linearity of the calibration curve.[2]
Limit of Detection (LOD) 0.05 - 0.10 ng/LThe lowest concentration of analyte that can be reliably detected.[2]
Limit of Quantification (LOQ) 0.15 - 0.50 ng/LThe lowest concentration of analyte that can be accurately quantified.
Recovery 98% - 105%The efficiency of the extraction process, corrected by the internal standard.[4]
Precision (RSD) < 5%The degree of agreement among individual test results (Relative Standard Deviation).[4]

Secondary Application: Metabolic and Carcinogenicity Studies

Beyond its primary role as an internal standard, deuterated Hexestrol has been utilized in metabolic research. In a study investigating the carcinogenic activity of Hexestrol in hamsters, 3',3",5',5"-tetradeuteriohexestrol was used. This application demonstrates the use of stable isotope labeling as a tracer to follow the metabolic fate of the parent compound and to confirm that the observed carcinogenic effects originated from the administered Hexestrol and not from its potential metabolic conversion to other substances.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise measurement of Hexestrol. Its application as an internal standard in stable isotope dilution analysis, particularly with LC-MS/MS, represents the gold standard for quantitative analysis in complex matrices. The detailed methodologies and validated performance data underscore its reliability and importance in environmental monitoring, toxicology, and drug metabolism studies.

References

(Rac)-Hexestrol-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive technical information on (Rac)-Hexestrol-d4, a deuterated form of the synthetic non-steroidal estrogen, Hexestrol. It is intended for use in research and drug development, particularly as an internal standard in analytical methodologies.

Core Compound Data

This compound is the deuterium-labeled counterpart of (Rac)-Hexestrol.[1][2][3] The incorporation of deuterium (B1214612) atoms results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Data Summary

ParameterValueReferences
CAS Number 1189950-25-1[1][2][3]
Molecular Weight 274.39 g/mol [1][2][3]
Molecular Formula C₁₈H₁₈D₄O₂[3]

Mechanism of Action: Estrogen Receptor Signaling

Hexestrol exerts its biological effects by acting as an agonist for the estrogen receptors, ERα and ERβ. The classical signaling pathway for estrogen receptors, which Hexestrol activates, is a key mechanism in regulating gene expression.

Mandatory Visualization: Classical Estrogen Receptor Signaling Pathway

Caption: Classical estrogen receptor signaling pathway activated by Hexestrol.

The binding of Hexestrol to the estrogen receptor in the cytoplasm induces a conformational change, leading to receptor dimerization.[4][5][6] This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][5][6] This interaction initiates the transcription of those genes, leading to the synthesis of new proteins and subsequent physiological effects.[4][5]

Experimental Protocols

This compound is frequently utilized as an internal standard in the quantitative analysis of Hexestrol in biological matrices. Below is a detailed methodology for the analysis of Hexestrol in bovine urine using GC-MS, adapted from established protocols.

Protocol: Quantitative Analysis of Hexestrol in Bovine Urine by GC-MS

1. Sample Preparation and Extraction

  • Pipette 5 mL of a bovine urine sample into a centrifuge tube.

  • Add 10 ng of this compound (internal standard) from a standard solution (e.g., 100 µL of a 0.1 ng/µL solution).

  • Add 1 mL of 2.0 M acetate (B1210297) buffer and verify that the pH is approximately 5.2, adjusting with acetic acid if necessary.

  • To deconjugate the analytes, add 0.05 mL of β-glucuronidase/sulfatase and incubate overnight at 37°C or for 2 hours at 50°C.

  • After incubation, allow the sample to cool to room temperature.

  • Perform a liquid-liquid extraction by adding 5 mL of tert-butyl methyl ether (TBME) and vortexing for 30 seconds.

  • Centrifuge the mixture for 10 minutes at 3000 rpm.

  • Carefully transfer the upper TBME layer to a clean tube and evaporate to dryness at 50°C under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl groups of Hexestrol and the internal standard to their trimethylsilyl (B98337) (TMS) ethers. This step enhances their volatility and chromatographic performance for GC analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure separation of the analytes from matrix components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the derivatized Hexestrol and this compound.

4. Quantification

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of Hexestrol and a constant concentration of the this compound internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of Hexestrol in the unknown samples is then determined from this calibration curve. The use of the deuterated internal standard corrects for any loss of analyte during sample preparation and for variations in injection volume.

References

An In-depth Technical Guide on the Synthesis and Characterization of (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of (Rac)-Hexestrol-d4, a deuterated analog of the synthetic estrogen hexestrol (B1673224). This isotopically labeled compound serves as a crucial internal standard for quantitative analyses in various research and development applications, including pharmacokinetic and metabolic studies.

Introduction

This compound, with the chemical formula C₁₈H₁₈D₄O₂, is a stable isotope-labeled version of (Rac)-Hexestrol. The incorporation of four deuterium (B1214612) atoms into the molecule allows for its use as an internal standard in mass spectrometry-based assays, such as GC-MS and LC-MS, providing a reliable method for the precise quantification of unlabeled hexestrol in complex biological matrices. The strategic placement of deuterium atoms can also influence the pharmacokinetic profile of a drug, a concept of growing interest in drug development.

Synthesis of this compound

The primary method for the synthesis of this compound involves a direct hydrogen-deuterium (H/D) exchange reaction on the aromatic rings of unlabeled hexestrol. This acid-catalyzed reaction specifically targets the ortho positions relative to the hydroxyl groups on both phenyl rings.

Reaction Scheme:

G Hexestrol Hexestrol Hexestrol_d4 This compound Hexestrol->Hexestrol_d4 H/D Exchange Reagents CH₃OD, DCl, D₂O

Figure 1: Synthesis of this compound via H/D exchange.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3',3'',5',5''-Hexestrol-d4 is described in the scientific literature. The following is a summary of the likely procedure based on analogous deuteration reactions of stilbestrol derivatives:

Materials:

  • (Rac)-Hexestrol

  • Methanol-d (B46061) (CH₃OD)

  • Deuterium chloride (DCl) in deuterium oxide (D₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: Unlabeled (Rac)-Hexestrol is dissolved in a mixture of methanol-d and a solution of deuterium chloride in deuterium oxide.

  • Reaction Conditions: The reaction mixture is typically heated to drive the electrophilic aromatic substitution reaction. The exact temperature and reaction time are critical parameters that need to be optimized to achieve high deuterium incorporation without significant side product formation.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product is extracted into an organic solvent. The organic layer is then washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified using a suitable technique, such as column chromatography on silica (B1680970) gel or recrystallization, to yield pure this compound.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation
ParameterValueReference
Chemical Formula C₁₈H₁₈D₄O₂
Molecular Weight 274.39 g/mol
CAS Number 1189950-25-1
Appearance Solid Power
Purity (by HPLC) >95%
Storage Temperature Please refer to the Certificate of Analysis
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the positions of deuterium incorporation and the overall structure of the molecule.

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the aromatic protons at the 3', 3'', 5', and 5'' positions confirms successful deuteration. The remaining signals should correspond to the other protons in the molecule. The ¹³C NMR spectrum can further confirm the carbon skeleton.

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the deuterated compound and assess the isotopic purity.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analysis: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography (GC) interface. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z ≈ 274.39). The isotopic distribution of this peak can be analyzed to determine the percentage of d4-labeled species and the presence of any partially deuterated (d1, d2, d3) or unlabeled species.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the chemical purity of the synthesized compound.

  • Sample Preparation: A solution of the sample is prepared in the mobile phase.

  • Analysis: The sample is injected onto an appropriate HPLC column (e.g., a C18 reversed-phase column). A suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used to elute the compound. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Final Product Start Start with (Rac)-Hexestrol Reaction H/D Exchange Reaction (CH₃OD, DCl, D₂O) Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight, Isotopic Purity) Purification->MS HPLC HPLC (Chemical Purity) Purification->HPLC FinalProduct Pure this compound NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The described H/D exchange method provides a direct route to this valuable internal standard. Proper characterization using NMR, MS, and HPLC is essential to confirm the identity, isotopic incorporation, and purity of the final product, ensuring its suitability for use in sensitive quantitative bioanalytical assays. This information is critical for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

The Metabolic Fate of Deuterated Hexestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of deuterated hexestrol (B1673224). Hexestrol, a synthetic non-steroidal estrogen, undergoes metabolic activation to reactive intermediates implicated in its carcinogenicity. Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), is a common strategy in drug development to favorably alter pharmacokinetic and metabolic profiles. This document synthesizes the available scientific literature on hexestrol metabolism, discusses the anticipated effects of deuteration based on established principles of the kinetic isotope effect, and presents generalized experimental protocols for studying its biotransformation. While specific quantitative pharmacokinetic data for deuterated hexestrol is limited in the public domain, this guide extrapolates from studies on the non-deuterated parent compound and other deuterated pharmaceuticals to provide a robust framework for researchers.

Introduction

Hexestrol (HES) is a non-steroidal estrogen that was previously used in medicine and as a growth promoter in livestock.[1] Like other structurally similar compounds such as diethylstilbestrol (B1670540) (DES), its use has been largely discontinued (B1498344) due to concerns about its carcinogenic potential.[2][3] The carcinogenicity of hexestrol is intrinsically linked to its metabolic activation into reactive species that can form adducts with DNA.[4][5]

The primary metabolic pathway involves the hydroxylation of the aromatic rings, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[2][6] This leads to the formation of catechol metabolites, which can be further oxidized to electrophilic quinones.[4][5] These quinones are highly reactive and are considered the ultimate carcinogenic metabolites of hexestrol.[5]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[7] This effect can slow the rate of metabolic reactions that involve the cleavage of a C-H/C-D bond, often leading to:

  • Reduced systemic clearance and a longer biological half-life.[7]

  • Altered metabolite profiles, potentially shifting metabolism away from the formation of toxic metabolites.[7][8]

  • Improved overall safety and efficacy.[8]

This guide will explore the known metabolic pathways of hexestrol and discuss the potential impact of deuteration on its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Pathways of Hexestrol

The biotransformation of hexestrol, like many xenobiotics, occurs primarily in the liver and can be divided into Phase I and Phase II reactions.

Phase I Metabolism: Oxidation

The initial and most critical step in the metabolic activation of hexestrol is aromatic hydroxylation, which is mediated by cytochrome P450 enzymes.[2][6]

  • Catechol Formation: The major metabolic pathway is the formation of the catechol metabolite, 3'-hydroxyhexestrol (B1218120) (3'-OH-HES).[2][4] This reaction is analogous to the metabolism of natural estrogens like estradiol (B170435), which are hydroxylated by CYP isoforms such as CYP1A2, CYP3A4, and CYP1B1.[6][9]

  • Quinone Formation: The catechol metabolite, 3'-OH-HES, can undergo a one-electron oxidation to a semiquinone, which can then be further oxidized to the highly reactive and electrophilic 3',4'-hexestrol quinone (HES-3',4'-Q).[2][5] This oxidation can be catalyzed by peroxidases and cytochrome P450.[4][5]

  • Other Hydroxylated Metabolites: In addition to the primary catechol, other hydroxylated metabolites such as 1-hydroxyhexestrol have been identified in vivo.[2]

  • DNA Adduct Formation: The electrophilic quinone, HES-3',4'-Q, is the key player in hexestrol's carcinogenicity. It can react with nucleophilic sites on DNA, particularly with purine (B94841) bases, to form covalent DNA adducts.[4] Specifically, the depurinating adduct 3'-OH-HES-6'(α,β)-N7Gua has been identified.[4][5] This formation of DNA adducts is considered a critical event in the initiation of cancer.[5]

Phase II Metabolism: Conjugation

Following Phase I oxidation, the hydroxylated metabolites of hexestrol can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. These pathways are important for detoxification.

  • Glucuronidation: The phenolic hydroxyl groups of hexestrol and its metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[10][11]

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties.[10][12]

  • Methylation: The catechol metabolite 3'-OH-HES can be methylated by catechol-O-methyltransferase (COMT) to form 3'-methoxyhexestrol, which has been identified in urine.[2] This pathway can be seen as a detoxification step as it prevents the oxidation of the catechol to the reactive quinone.

Impact of Deuteration on Metabolism

The strategic placement of deuterium on the hexestrol molecule can influence its metabolic fate. For instance, in a study using 3',3",5',5"-tetradeuteriohexestrol, the carcinogenic activity was found to be comparable to that of the non-deuterated compound.[2] This suggests that deuteration at these specific positions on the aromatic rings does not significantly impede the primary metabolic activation pathway leading to the carcinogenic quinone. Cleavage of the C-H bonds at these positions is likely not the rate-limiting step in the overall process of catechol formation and subsequent oxidation.

However, deuteration at other positions, particularly those directly involved in enzymatic C-H bond cleavage during hydroxylation, could potentially slow down the formation of catechol metabolites due to the KIE. This could, in theory, shift the metabolic balance towards other pathways or reduce the overall rate of metabolic clearance.

A diagram illustrating the primary metabolic pathways of hexestrol is presented below.

Hexestrol_Metabolism cluster_conj UGTs, SULTs HES Hexestrol OH_HES 3'-Hydroxyhexestrol (Catechol) HES->OH_HES CYP450 (e.g., CYP1A2, CYP3A4, CYP1B1) invis1 HES->invis1 MeO_HES 3'-Methoxyhexestrol OH_HES->MeO_HES COMT Quinone Hexestrol-3',4'-Quinone (Electrophilic Metabolite) OH_HES->Quinone Peroxidases, CYP450 invis2 OH_HES->invis2 Excretion Excretion MeO_HES->Excretion DNA_Adducts DNA Adducts Quinone->DNA_Adducts Covalent Binding Conjugates Glucuronide & Sulfate Conjugates Conjugates->Excretion invis1->Conjugates invis2->Conjugates

Caption: Metabolic activation and detoxification pathways of hexestrol.

Quantitative Data on Hexestrol Metabolism

Specific pharmacokinetic and metabolic data for deuterated hexestrol are not extensively available in the peer-reviewed literature. The tables below summarize relevant quantitative data for non-deuterated hexestrol, which can serve as a baseline for understanding its metabolic disposition. The impact of deuteration would likely manifest as changes to these parameters, such as a decrease in clearance (Cl) or an increase in half-life (t½).

Table 1: In Vitro DNA Adduct Formation Data derived from studies with non-deuterated hexestrol.

Activating SystemMetaboliteDNA Adduct Level (μmol/mol DNA-P)Reference
Horseradish Peroxidase3'-OH-HES65[5]
Lactoperoxidase3'-OH-HES41[5]
Rat Liver Microsomes3'-OH-HES11[5]

Experimental Protocols

This section outlines generalized methodologies for studying the metabolic fate of deuterated hexestrol, based on established protocols for related compounds.

In Vitro Metabolism using Liver Microsomes

This experiment aims to identify metabolites formed by Phase I enzymes.

Objective: To determine the primary metabolites of deuterated hexestrol and identify the CYP450 enzymes involved.

Materials:

Protocol:

  • Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain phosphate buffer, liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation of Reaction: Add deuterated hexestrol (dissolved in a suitable solvent like DMSO, final concentration <1%) to initiate the metabolic reaction. For inhibitor studies, add the specific inhibitor during the pre-incubation step.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

In Vivo Pharmacokinetic and Metabolism Study in an Animal Model

This experiment provides data on the ADME profile of the compound in a living organism.

Objective: To characterize the pharmacokinetic profile and identify major metabolites of deuterated hexestrol in plasma and excreta.

Animal Model: Syrian golden hamster (a model in which hexestrol carcinogenicity has been studied).[2]

Protocol:

  • Dosing: Administer a single dose of deuterated hexestrol to the animals via a relevant route (e.g., subcutaneous implantation, intraperitoneal injection, or oral gavage).

  • Sample Collection:

    • Blood: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Centrifuge to obtain plasma.

    • Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.

  • Sample Processing:

    • Plasma: Perform protein precipitation or solid-phase extraction (SPE) to isolate the analytes.

    • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites before extraction.

    • Feces: Homogenize the feces with a suitable solvent, followed by extraction.

  • Analysis: Analyze the processed samples using a validated LC-MS/MS method to quantify deuterated hexestrol and its metabolites.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl) from the plasma concentration-time data. Characterize the metabolic profile by identifying and quantifying metabolites in plasma, urine, and feces.

A generalized workflow for these experimental protocols is depicted below.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_data Data Interpretation invitro_start Prepare Incubation Mix (Microsomes, NADPH, Buffer) invitro_add Add Deuterated Hexestrol invitro_start->invitro_add invitro_incubate Incubate at 37°C invitro_add->invitro_incubate invitro_quench Quench Reaction (e.g., Acetonitrile) invitro_incubate->invitro_quench invitro_process Centrifuge & Collect Supernatant invitro_quench->invitro_process analysis LC-MS/MS Analysis (Metabolite ID & Quantification) invitro_process->analysis invivo_dose Dose Animal Model (e.g., Hamster) invivo_sample Collect Samples (Plasma, Urine, Feces) invivo_dose->invivo_sample invivo_extract Sample Extraction / Cleanup (PPT, SPE, Hydrolysis) invivo_sample->invivo_extract invivo_extract->analysis data_met Metabolic Pathway ID analysis->data_met data_pk Pharmacokinetic Analysis analysis->data_pk

Caption: Generalized workflow for studying deuterated hexestrol metabolism.

Conclusion

The metabolic fate of hexestrol is characterized by its activation to a carcinogenic catechol quinone. While comprehensive ADME and pharmacokinetic data for deuterated hexestrol are not widely published, the principles of the kinetic isotope effect suggest that deuteration could modulate its metabolic profile. The finding that 3',3",5',5"-tetradeuteriohexestrol retains its carcinogenicity indicates that metabolic activation is not blocked by deuteration at these sites. Further research is required to fully elucidate the quantitative effects of deuteration on the pharmacokinetics and safety profile of hexestrol. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are essential for the development of safer, next-generation pharmaceuticals.

References

The Carcinogenic Potential of Hexestrol and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexestrol (B1673224), a synthetic nonsteroidal estrogen, has been unequivocally demonstrated to possess carcinogenic properties, primarily investigated in the Syrian hamster model. Its mechanism of carcinogenicity is not attributed to its estrogenic activity alone but is intrinsically linked to its metabolic activation into genotoxic metabolites. This technical guide provides a comprehensive overview of the carcinogenic potential of hexestrol, detailing its metabolic pathways, the formation of DNA adducts, and the quantitative aspects of its carcinogenicity. Experimental protocols from key studies are described to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex processes involved.

Introduction

Hexestrol (HES) is a synthetic estrogen that was historically used for estrogen replacement therapy and in the treatment of certain hormone-dependent cancers.[1] However, its carcinogenic activity, particularly the induction of renal carcinomas in Syrian hamsters, has led to a deeper investigation into its toxicological profile.[2] The primary mechanism of hexestrol-induced carcinogenicity involves its metabolic conversion to catechol estrogens, which are then oxidized to reactive quinone species that can form covalent adducts with DNA, leading to mutations and tumor initiation.[3][4] This guide synthesizes the current understanding of these processes, providing detailed data and methodologies for researchers in the field.

Quantitative Data on Carcinogenicity and Metabolism

The carcinogenic effects and metabolic parameters of hexestrol have been quantified in several key studies. The following tables summarize this critical data.

Table 1: In Vivo Carcinogenicity of Hexestrol in Male Syrian Hamsters

ParameterValueReference
Animal ModelMale Syrian Hamsters[2]
AdministrationSubcutaneous implantation of 25 mg pellets[2]
Treatment Duration6-7 months[2]
Tumor TypeRenal Carcinoma[2]
Tumor Incidence90-100%[2]

Table 2: In Vitro DNA Adduct Formation by Hexestrol Metabolites

Activating SystemDepurinating Adduct Level (µmol/mol of DNA-P)Reference
Horseradish Peroxidase65[3][5]
Lactoperoxidase41[3][5]
Rat Liver Microsomes11[3][5]

Table 3: Estrogen Receptor Binding Affinity of Hexestrol

ReceptorKi (nM)Reference
Estrogen Receptor α (ERα)0.06[6][7]
Estrogen Receptor β (ERβ)0.06[6][7]

Key Experimental Protocols

The following sections detail the methodologies employed in seminal studies on hexestrol carcinogenicity.

In Vivo Carcinogenicity Assay in Syrian Hamsters
  • Animal Model: Male Syrian hamsters are utilized as they are a well-established model for estrogen-induced renal carcinogenesis.[2][8]

  • Housing and Diet: Animals are housed under standard laboratory conditions with access to food and water ad libitum.

  • Treatment: A 25 mg pellet of hexestrol is surgically implanted subcutaneously in the scapular region.[2]

  • Duration: The hamsters are monitored for a period of 6 to 7 months.[2]

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and a complete necropsy is performed. The kidneys and other major organs are examined for gross pathological changes. Tissues are collected, fixed in formalin, and processed for histopathological evaluation to confirm the presence and type of tumors.[2]

In Vitro Metabolism of Hexestrol
  • Microsomal Preparation: Liver microsomes are prepared from rats pre-treated with phenobarbital (B1680315) to induce cytochrome P450 enzymes. The liver is homogenized, and the microsomal fraction is isolated by differential centrifugation.[2]

  • Incubation: Hexestrol is incubated with the prepared rat liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer at 37°C.[2]

  • Metabolite Identification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the metabolites, such as 3'-hydroxyhexestrol.[2]

In Vitro DNA Adduct Formation Assay
  • Activation of 3'-hydroxyhexestrol: The catechol metabolite, 3'-hydroxyhexestrol, is incubated with calf thymus DNA in the presence of an activating system. This can be an enzymatic system like horseradish peroxidase or lactoperoxidase with H₂O₂, or a microsomal system as described above.[3][5]

  • DNA Isolation: After incubation, the DNA is isolated from the reaction mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods to remove proteins and other contaminants.

  • Adduct Analysis:

    • Depurinating Adducts: The supernatant from the DNA precipitation (containing the released depurinating adducts) is analyzed by HPLC and tandem mass spectrometry (MS/MS) to identify and quantify adducts like 3'-OH-HES-6'(α,β)-N7Gua.[3][5]

    • Stable Adducts: The purified DNA is enzymatically digested to nucleotides, and the stable adducts are enriched and analyzed using the ³²P-postlabeling method.[3][5]

Signaling Pathways and Experimental Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows in hexestrol carcinogenesis research.

metabolic_activation Hexestrol Hexestrol Hydroxyhexestrol 3'-Hydroxyhexestrol (Catechol) Hexestrol->Hydroxyhexestrol Cytochrome P450 HexestrolQuinone 3',4'-Hexestrol Quinone (Electrophile) Hydroxyhexestrol->HexestrolQuinone Peroxidases / CYP450 DNA_Adducts Depurinating DNA Adducts HexestrolQuinone->DNA_Adducts Reaction with DNA Mutations Mutations DNA_Adducts->Mutations Apurinic sites Cancer Cancer Initiation Mutations->Cancer

Metabolic activation pathway of hexestrol to a carcinogenic metabolite.

experimental_workflow cluster_invivo In Vivo Carcinogenicity cluster_invitro In Vitro DNA Adduction Animal_Model Syrian Hamster Treatment Hexestrol Pellet Implantation Animal_Model->Treatment Observation 6-7 Months Observation Treatment->Observation Analysis Histopathology of Kidney Tumors Observation->Analysis Hexestrol_Metabolite 3'-Hydroxyhexestrol Activation Activation (e.g., Peroxidase) Hexestrol_Metabolite->Activation DNA_Incubation Incubation with Calf Thymus DNA Activation->DNA_Incubation Adduct_Detection HPLC-MS/MS & 32P-Postlabeling DNA_Incubation->Adduct_Detection

Workflow for in vivo carcinogenicity and in vitro DNA adduct studies.

logical_relationship Hexestrol Hexestrol Exposure Metabolism Metabolic Activation to Catechol Quinone Hexestrol->Metabolism Genotoxicity Genotoxicity (DNA Adduct Formation) Metabolism->Genotoxicity Mutagenesis Mutagenesis Genotoxicity->Mutagenesis Carcinogenesis Carcinogenesis (Tumor Formation) Mutagenesis->Carcinogenesis

Logical progression from hexestrol exposure to carcinogenesis.

Conclusion

The carcinogenic potential of hexestrol is well-documented and serves as a crucial model for understanding chemically induced carcinogenesis, particularly for estrogenic compounds. The evidence strongly indicates that the carcinogenicity of hexestrol is mediated through its metabolic activation to 3',4'-hexestrol quinone, an electrophilic metabolite that readily forms depurinating DNA adducts.[3][4][5] This genotoxic mechanism, rather than a purely receptor-mediated hormonal effect, is considered the critical event in tumor initiation.[2] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanisms of hexestrol-induced cancer and to assess the risks associated with similar compounds. The provided visualizations of the metabolic pathways and experimental workflows aim to facilitate a clearer understanding of the multifaceted nature of hexestrol's carcinogenicity.

References

(Rac)-Hexestrol-d4 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of (Rac)-Hexestrol-d4 as an internal standard in quantitative analytical methods. The use of stable isotope-labeled internal standards is a cornerstone of high-precision bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive overview of the principles behind using this compound, detailed experimental protocols, and quantitative performance data.

The Core Principle: Mechanism of Action as an Internal Standard

This compound is the deuterium-labeled form of (Rac)-Hexestrol, a synthetic non-steroidal estrogen.[1] Its primary role in analytical chemistry is to serve as an internal standard, a compound added in a known quantity to samples, calibrators, and quality controls. The fundamental principle of its mechanism of action lies in its near-identical physicochemical properties to the analyte of interest, Hexestrol.

Stable isotope-labeled internal standards like this compound are considered the gold standard in mass spectrometry-based quantification for several reasons:

  • Co-elution and Similar Ionization: Due to its structural similarity, this compound co-elutes with the unlabeled Hexestrol during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer's ion source. This is crucial for compensating for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte.

  • Correction for Sample Loss: Any loss of the analyte during sample preparation steps, such as extraction, will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even with incomplete recovery.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method by correcting for variations in injection volume, instrument response, and sample matrix.

The key difference between this compound and Hexestrol is its mass. The four deuterium (B1214612) atoms increase the molecular weight of this compound, allowing it to be distinguished from the native analyte by the mass spectrometer. This mass difference is essential for simultaneous detection and quantification without mutual interference.

Quantitative Data Presentation

The following table summarizes the quantitative performance data from a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Hexestrol in serum using this compound as an internal standard.[2]

ParameterHexestrolDiethylstilbestrol
Linearity (r²) >0.99>0.99
Recovery (%) 82-9991-128
Limit of Detection (LOD) (ng/mL) 0.090.08
Limit of Quantitation (LOQ) (ng/mL) 0.280.25
Within-day Repeatability (RSD%) <20<20
Between-day Reproducibility (RSD%) <20<20

Experimental Protocols

This section details a representative experimental protocol for the analysis of stilbene (B7821643) estrogens in a biological matrix using this compound as an internal standard, based on established methodologies.[2]

Materials and Reagents
  • (Rac)-Hexestrol and this compound analytical standards

  • Methanol, acetonitrile (B52724), and methyl tert-butyl ether (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., serum, urine)

Sample Preparation
  • Spiking: To 1 mL of the biological sample, add a known amount of this compound working solution.

  • Protein Precipitation/Acid Denaturation: Add a suitable protein precipitating agent, such as a strong acid, to the sample. Vortex vigorously to ensure thorough mixing and denaturation of proteins.[2]

  • Liquid-Liquid Extraction: Add 3 mL of methyl tert-butyl ether, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[2]

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

UHPLC-MS/MS Conditions
  • UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Hexestrol and this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a UHPLC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon UHPLC UHPLC Separation Recon->UHPLC MS MS/MS Detection UHPLC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for analysis using an internal standard.

Biological Mechanism of Action of Hexestrol

While this compound's mechanism of action in an analytical context is that of an internal standard, the biological mechanism of its non-deuterated counterpart, Hexestrol, is relevant for researchers in drug development. Hexestrol is a synthetic estrogen that exerts its effects by binding to estrogen receptors (ERs).

estrogen_signaling Hexestrol Hexestrol ER Estrogen Receptor (ER) Hexestrol->ER Dimerization Dimerization ER->Dimerization Binding and HSP release HSP Heat Shock Proteins HSP->ER ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified estrogen receptor signaling pathway.

References

An In-depth Technical Guide to the Physical and Chemical Stability of (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical stability of (Rac)-Hexestrol-d4, tailored for a scientific audience. Due to the limited availability of specific stability data for the deuterated form, this document outlines recommended storage conditions based on supplier information and presents standardized experimental protocols for assessing stability, drawing from general principles of pharmaceutical stability testing.

Introduction to this compound

This compound is the deuterated form of Hexestrol, a synthetic nonsteroidal estrogen.[1][2][3] Hexestrol acts as a ligand for estrogen receptors α (ERα) and β (ERβ), exhibiting strong binding affinity.[4][5] Deuterium-labeled compounds like this compound are primarily used as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as tracers in metabolic and pharmacokinetic studies.[1] The substitution of hydrogen with deuterium (B1214612) can potentially influence the pharmacokinetic and metabolic profiles of the drug.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1189950-25-1[6]
Molecular Formula C₁₈H₁₈D₄O₂[2]
Molecular Weight 274.39 g/mol [6]
Appearance Solid Powder[6]
Purity ≥98% (typical)[6]

Storage and Stability

Specific, publicly available long-term stability studies on this compound are limited. However, information from various suppliers provides general guidance on appropriate storage conditions to ensure its stability. These recommendations are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAdditional NotesReference
Long-term Storage -20°C≥ 12 monthsDry and dark conditions are recommended.[6]
Alternative Long-term +4°CNot specified-
Stock Solution 0 - 4°C1 monthRefer to the Certificate of Analysis for specific solvent recommendations.[6]
Shipping Ambient TemperatureNot applicableShipped as a non-hazardous chemical.[6]

To maintain the integrity of this compound, it is crucial to store it in a well-sealed container, protected from light and moisture. For long-term storage, -20°C is the most frequently recommended temperature.

Experimental Protocols for Stability Assessment: Forced Degradation Studies

In the absence of specific degradation data for this compound, a forced degradation study is the recommended experimental approach to determine its intrinsic stability, identify potential degradation products, and establish degradation pathways.[7][8][9] Such studies are a critical component of developing stability-indicating analytical methods.[10][11] The following are detailed methodologies for key forced degradation experiments.

A general workflow for conducting a forced degradation study is illustrated in the following diagram.

Forced Degradation Workflow General Workflow for a Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation cluster_4 Method Development Start Drug Substance/Product This compound Prepare_Solutions Prepare Stock Solutions (e.g., 1 mg/mL) Start->Prepare_Solutions Hydrolysis Acid/Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH, RT or 60°C) Prepare_Solutions->Hydrolysis Oxidation Oxidative Stress (e.g., 3-30% H₂O₂) Prepare_Solutions->Oxidation Thermal Thermal Stress (e.g., 60-80°C, solid & solution) Prepare_Solutions->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Prepare_Solutions->Photolytic Analysis Analyze Samples (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Mass_Balance Assess Mass Balance Analysis->Mass_Balance Identify_Degradants Identify & Characterize Degradation Products Mass_Balance->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation Develop_Method Develop Stability-Indicating Analytical Method Pathway_Elucidation->Develop_Method

Caption: A flowchart illustrating the key stages of a forced degradation study.

  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, add the stock solution to 0.1 N Hydrochloric Acid (HCl).

    • For basic hydrolysis, add the stock solution to 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), collecting samples at various time points.[12]

    • Neutralize the samples before analysis.

    • Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration typically ranging from 3% to 30%.

    • Store the solution at room temperature, protected from light, and collect samples at different intervals.

    • Analyze the samples by HPLC to monitor the degradation.

  • Objective: To determine the stability of this compound under high-temperature conditions.

  • Protocol:

    • For solid-state analysis, place a known quantity of this compound powder in a controlled temperature chamber (e.g., 60-80°C).

    • For solution-state analysis, prepare a 1 mg/mL solution and store it at a high temperature.

    • Collect samples at various time points and analyze them to assess the extent of degradation.

  • Objective: To assess the light sensitivity of this compound.

  • Protocol:

    • Expose solid powder and a solution of this compound to a light source that provides both ultraviolet (UV) and visible light, as specified in the ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in a photostability chamber for a specified duration.

    • Analyze the samples to determine the extent of photodegradation.

Analytical Methodologies for Stability Testing

A stability-indicating analytical method (SIAM) is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient from its degradation products, excipients, and impurities.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[13][14]

The development of a robust SIAM for this compound would involve:

  • Column Selection: A C18 column is a common starting point for molecules with the polarity of Hexestrol.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve adequate separation of the parent compound from any potential degradants.

  • Detector Wavelength Selection: Based on the UV spectrum of Hexestrol, an appropriate wavelength should be selected for sensitive detection.

  • Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Signaling Pathways and Mechanism of Action

This compound is the deuterated analog of Hexestrol. The biological activity of Hexestrol is mediated through its interaction with estrogen receptors. The general mechanism of action for estrogens like Hexestrol is depicted in the following signaling pathway diagram.

Estrogen_Signaling_Pathway Generalized Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexestrol Hexestrol ER Estrogen Receptor (ERα/β) (inactive, bound to HSPs) Hexestrol->ER Binding ER_active Activated ER (Dimerized) ER->ER_active Conformational Change & Dimerization HSP Heat Shock Proteins (HSPs) ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Binds to Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: A simplified diagram of the estrogen receptor signaling pathway.

Upon entering a target cell, Hexestrol binds to the estrogen receptor, which is typically located in the cytoplasm or nucleus in an inactive state, often complexed with heat shock proteins.[15] This binding induces a conformational change in the receptor, causing it to dissociate from the heat shock proteins and form a dimer. The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of specific proteins and ultimately resulting in a cellular response.

Conclusion

References

An In-depth Technical Guide on the Solubility of (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of (Rac)-Hexestrol-d4, a deuterated form of the synthetic nonsteroidal estrogen, Hexestrol. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.

Core Principle: Solubility of Deuterated Compounds

This compound is the deuterium-labeled analogue of (Rac)-Hexestrol.[1][2][3] The substitution of hydrogen atoms with deuterium (B1214612) isotopes does not significantly alter the physicochemical properties of the molecule, including its solubility. Therefore, the solubility data for the non-deuterated parent compound, Hexestrol, serves as a reliable and direct proxy for this compound.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of Hexestrol in various common laboratory solvents. This data is directly applicable to this compound.

SolventSolubility (mg/mL)Molar Concentration (mM)Observations
Dimethyl Sulfoxide (DMSO)100369.86Sonication is recommended to achieve this concentration.[4]
Ethanol39144.25Sonication is recommended.[5]
Water< 1Insoluble/Slightly SolublePractically insoluble in water and dilute mineral acids.[6][7]
Ether--Freely soluble.[6]
Acetone--Soluble.[6]
Methanol--Soluble.[6]
Dilute Alkali Hydroxides--Soluble.[6]
Vegetable Oils--Soluble upon slight warming.[6]
Benzene--Slightly soluble.[6]
Chloroform--Slightly soluble.[6]

Note: The molar concentrations were calculated based on the molecular weight of Hexestrol (270.37 g/mol ). The molecular weight of this compound is approximately 274.39 g/mol .[2]

Experimental Protocol: A General Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated (e.g., using a rotary shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid:

    • The saturated solution is carefully filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles. It is crucial to maintain the temperature during this step to prevent precipitation.

  • Quantification of the Solute:

    • A precise volume of the clear, saturated filtrate is collected.

    • The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • A calibration curve with known concentrations of the compound is used to accurately quantify the amount dissolved in the solvent.

  • Data Reporting:

    • The solubility is typically expressed in mg/mL or mol/L at the specified temperature.

The following diagram illustrates this general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_report Reporting A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Filter to remove undissolved solid B->C D Collect precise volume of filtrate C->D E Analyze concentration (e.g., HPLC, MS) D->E F Express solubility (mg/mL or mol/L) E->F

A generalized workflow for determining the solubility of a crystalline compound.

Biological Context: Signaling Pathway of Hexestrol

Hexestrol, and by extension this compound, exerts its biological effects by acting as an agonist for estrogen receptors (ERs). It binds to both ERα and ERβ with high affinity, initiating a signaling cascade that ultimately leads to changes in gene expression.[5][8] This mechanism is fundamental to its estrogenic activity.

The simplified signaling pathway is depicted below:

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hex This compound ER Estrogen Receptor (ERα/ERβ) Hex->ER Binding HexER Hexestrol-ER Complex ERE Estrogen Response Element (on DNA) HexER->ERE Translocation & DNA Binding Gene Target Gene Transcription ERE->Gene Modulation

Simplified signaling pathway of Hexestrol via estrogen receptors.

References

A Technical Deep Dive into the Stereoisomers of Hexestrol: A Historical and Experimental Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol (B1673224), a synthetic nonsteroidal estrogen, has been a subject of scientific inquiry for decades. Its simple yet elegant structure, featuring two chiral centers, gives rise to three stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). Historically, the differential biological activities of these isomers have intrigued researchers, leading to investigations into their synthesis, separation, and interaction with estrogen receptors. This technical guide provides a comprehensive overview of the historical research on hexestrol stereoisomers, detailing experimental methodologies, summarizing key quantitative data, and visualizing the pertinent biological pathways.

Physicochemical Properties of Hexestrol Stereoisomers

The spatial arrangement of the ethyl and p-hydroxyphenyl groups in the hexestrol stereoisomers leads to distinct physicochemical properties. The meso form, being achiral due to an internal plane of symmetry, exhibits different physical characteristics compared to the chiral enantiomers. A summary of the key quantitative data is presented in Table 1.

Propertymeso-Hexestrol ((3RS,4SR)-3,4-bis(4-hydroxyphenyl)hexane)(+)-(3R,4R)-Hexestrol(-)-(3S,4S)-HexestrolRacemic Hexestrol ((±)-3,4-bis(4-hydroxyphenyl)hexane)
Melting Point (°C) 185 - 188[1][2]Not individually reportedNot individually reported128[2]
Specific Rotation ([α]D) 0° (achiral)+17.6° (c=5, ethanol)[2]Not reported0° (racemic mixture)
CAS Registry Number 84-16-2[1]26614-21-1[2]26614-22-2[2]5776-72-7[2]

Table 1: Physicochemical Properties of Hexestrol Stereoisomers

Experimental Protocols

Synthesis of Hexestrol Stereoisomers

The synthesis of hexestrol and its derivatives has been approached through various methods over the years. A common historical approach involves the reduction of diethylstilbestrol (B1670540) or its derivatives. The synthesis generally yields a mixture of the meso and racemic forms, which then require separation.

General Protocol for the Synthesis of a Mixture of Hexestrol Stereoisomers:

A detailed historical synthesis method involves the catalytic hydrogenation of diethylstilbestrol.

  • Reactants: Diethylstilbestrol, Hydrogen gas, Palladium on charcoal (Pd/C) catalyst, Ethanol (B145695) (solvent).

  • Procedure:

    • Diethylstilbestrol is dissolved in absolute ethanol in a high-pressure hydrogenation apparatus.

    • A catalytic amount of 10% Palladium on charcoal is added to the solution.

    • The apparatus is flushed with hydrogen gas to remove air.

    • The mixture is then subjected to hydrogenation at a specific pressure and temperature for several hours.

    • After the reaction is complete, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield a solid residue containing a mixture of meso- and racemic hexestrol.

Separation of Hexestrol Stereoisomers

The separation of the meso and racemic forms of hexestrol is typically achieved by fractional crystallization, exploiting their differences in solubility. The resolution of the racemic mixture into its individual enantiomers is a more challenging task and often requires chiral chromatography.

Protocol for Fractional Crystallization of meso- and racemic-Hexestrol:

  • Solvent System: A mixture of benzene (B151609) and petroleum ether is a commonly cited solvent system.[2]

  • Procedure:

    • The crude mixture of hexestrol stereoisomers is dissolved in a minimal amount of hot benzene.

    • Petroleum ether is slowly added to the hot solution until turbidity is observed.

    • The solution is then allowed to cool slowly. The less soluble meso-hexestrol will crystallize out first.

    • The crystals of meso-hexestrol are collected by filtration.

    • The mother liquor, enriched in the more soluble racemic hexestrol, is concentrated, and the process is repeated to obtain the racemic form.

Protocol for Chiral HPLC Separation of Hexestrol Enantiomers:

  • Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of enantiomers.[3][4]

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio would need to be optimized to achieve baseline separation.[5]

  • Detection: UV detection at a wavelength where the hydroxyphenyl groups of hexestrol absorb strongly (around 280 nm) is suitable.

  • Workflow:

    • The racemic hexestrol sample is dissolved in the mobile phase.

    • The solution is injected onto the chiral HPLC column.

    • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and differentiation of the hexestrol stereoisomers.

NMR Spectroscopy

The symmetry of the meso-isomer results in a simpler NMR spectrum compared to the racemic form.

¹H NMR and ¹³C NMR Data for meso-Hexestrol: Data obtained from the PubChem database for CAS 84-16-2, which corresponds to meso-hexestrol.[1]

NucleusChemical Shift (ppm) - Tentative Assignments
¹H NMRSignals corresponding to aromatic protons, the methine protons, the ethyl group protons, and the hydroxyl protons. Due to symmetry, fewer distinct signals are expected compared to the racemic form.
¹³C NMRSignals for the aromatic carbons (quaternary and protonated), the methine carbon, and the ethyl group carbons. The symmetry of the molecule leads to a reduced number of signals.

Table 2: NMR Data for meso-Hexestrol

Infrared Spectroscopy

The IR spectrum of hexestrol is characterized by absorptions corresponding to the hydroxyl and aromatic functionalities.

Key IR Absorption Bands for meso-Hexestrol: Data obtained from the PubChem database for CAS 84-16-2.[1]

Wavenumber (cm⁻¹)Assignment
~3300-3400O-H stretching (hydroxyl group)
~3000-3100C-H stretching (aromatic)
~2850-2970C-H stretching (aliphatic)
~1600, ~1500C=C stretching (aromatic ring)
~1230C-O stretching (phenol)
~830C-H out-of-plane bending (para-substituted aromatic ring)

Table 3: IR Data for meso-Hexestrol

Biological Activity and Signaling Pathways

The estrogenic activity of hexestrol stereoisomers is mediated through their interaction with estrogen receptors (ERα and ERβ). This interaction initiates a cascade of molecular events that ultimately lead to changes in gene expression.

Estrogen Receptor Binding

Hexestrol is known to be a potent estrogen. The racemic form has been reported to have a high affinity for both ERα and ERβ.

Table 4: Estrogen Receptor Binding Affinity

LigandReceptorBinding Affinity (Ki)
Hexestrol (unspecified isomer)ERα0.06 nM
Hexestrol (unspecified isomer)ERβ0.06 nM
Signaling Pathways

Upon binding of a hexestrol stereoisomer, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The dimer then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the classical genomic signaling pathway.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexestrol Hexestrol Stereoisomer ER Estrogen Receptor (ERα or ERβ) HSP Heat Shock Proteins ER_HSP ER-HSP Complex Dimer Activated ER Dimer ERE Estrogen Response Element (ERE) Gene Target Gene mRNA mRNA Protein Protein Synthesis Response Cellular Response

It is hypothesized that the different stereoisomers of hexestrol may stabilize distinct conformations of the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins. This, in turn, could result in the activation of different sets of downstream target genes, explaining their varied biological effects. For instance, studies have shown that dl-hexestrol has a higher activity in promoting the formation of ribbon structures from microtubule proteins, while meso-hexestrol is a more potent inhibitor of microtubule assembly. This suggests that the stereochemistry of hexestrol can influence its interaction with cellular components beyond the classical estrogen receptors.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_bioactivity Biological Activity Synthesis Synthesis of Hexestrol Mixture Separation Fractional Crystallization (meso vs. racemic) Synthesis->Separation ChiralSep Chiral HPLC (racemic enantiomers) Separation->ChiralSep MP Melting Point Determination Separation->MP NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR IR IR Spectroscopy Separation->IR ER_Binding Estrogen Receptor Binding Assay (Ki) Separation->ER_Binding Uterotrophic Uterotrophic Assay (in vivo estrogenicity) Separation->Uterotrophic OR Optical Rotation Measurement ChiralSep->OR ChiralSep->NMR ChiralSep->IR ChiralSep->ER_Binding ChiralSep->Uterotrophic Downstream Downstream Target Analysis (e.g., Gene Expression) ER_Binding->Downstream

Conclusion

The historical research on hexestrol stereoisomers highlights the critical role of stereochemistry in determining the biological activity of pharmaceutical compounds. The distinct physicochemical properties and biological effects of the meso and racemic forms of hexestrol underscore the importance of stereospecific synthesis and separation in drug development. This technical guide provides a foundational resource for researchers and scientists, offering detailed experimental insights and a summary of key data to facilitate further investigation into the nuanced pharmacology of these fascinating molecules. Future research focusing on the differential gene expression profiles induced by each stereoisomer will undoubtedly provide a more complete understanding of their mechanisms of action.

References

Methodological & Application

Application Note: Quantitative Analysis of Hexestrol in Food Matrices using (Rac)-Hexestrol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexestrol is a synthetic, non-steroidal estrogen that has been used as a growth promoter in livestock. Due to its potential carcinogenic effects, its use in food-producing animals is banned in many countries. Consequently, regulatory bodies require sensitive and reliable analytical methods to monitor for illegal use and ensure food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices like animal-derived food products. Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS assays. A deuterated internal standard, such as (Rac)-Hexestrol-d4, co-elutes with the target analyte and experiences similar matrix effects, allowing for reliable correction and leading to robust and accurate results.[1] This application note provides a detailed protocol for the quantitative analysis of Hexestrol in food matrices using this compound as an internal standard.

Principle of the Method

The method involves the extraction of Hexestrol and the this compound internal standard from a homogenized food sample, followed by cleanup using Solid-Phase Extraction (SPE). The purified extract is then analyzed by LC-MS/MS. Quantification is achieved by creating a calibration curve based on the peak area ratio of the analyte to the internal standard. The relationship between the analyte, internal standard, and the LC-MS/MS system is depicted below.

Logical Relationship in Isotope Dilution LC-MS/MS Analyte Hexestrol (Analyte) Extraction Sample Preparation (Extraction & Cleanup) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Spiked at known conc. LCMS LC-MS/MS System (Separation & Detection) Extraction->LCMS Purified Extract Result Concentration Ratio (Analyte / IS) LCMS->Result Quant Quantification (via Calibration Curve) Result->Quant Sample Preparation Workflow cluster_spe SPE Steps start Start: 5g Homogenized Pork Sample spike Spike with This compound start->spike extract Add Methanol & Water Vortex for 1 min spike->extract centrifuge Centrifuge (5000 rpm, 5 min) extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute 5. Elute (Methanol) condition 1. Condition (Methanol, Water) load 2. Load (Supernatant) wash 3. Wash (35% Methanol) dry_spe 4. Dry (Vacuum) dry_evap Dry Eluate (Nitrogen Stream, 40°C) elute->dry_evap reconstitute Reconstitute (1 mL, 20% Methanol) dry_evap->reconstitute filter Filter (0.2 µm) reconstitute->filter end Inject into LC-MS/MS filter->end

References

GC-MS Method for the Quantitative Analysis of (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Hexestrol is a synthetic non-steroidal estrogen that has been used in the past for various medical conditions. Due to its potential endocrine-disrupting properties, its presence in environmental and biological samples is of significant interest to researchers, scientists, and drug development professionals. A robust and sensitive analytical method is crucial for the accurate quantification of Hexestrol. This application note describes a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Hexestrol, utilizing (Rac)-Hexestrol-d4 as a deuterated internal standard to ensure high accuracy and precision.

The method involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by derivatization to increase the volatility of the analyte for GC analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is employed to create the bis-trimethylsilyl (TMS) ether of Hexestrol. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, effectively compensates for variations in sample preparation, derivatization efficiency, and instrument response.[1] This approach allows for reliable quantification of Hexestrol in complex matrices.

Materials and Methods

Reagents and Materials
  • (Rac)-Hexestrol and this compound standards

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Hexane, HPLC grade

  • Purified water

  • Nitrogen gas, high purity

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent)

  • Autosampler

Sample Preparation

A solid-phase extraction (SPE) procedure is utilized for the extraction and purification of Hexestrol from the sample matrix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of purified water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of purified water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 5 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To make the non-volatile Hexestrol amenable to GC analysis, a silylation reaction is performed.

  • To the dried residue from the sample preparation step, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters
ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The mass spectrum of the bis-trimethylsilyl ether of Hexestrol has been previously reported.[2] Based on this and the principles of mass spectrometry for deuterated standards, the following ions are recommended for monitoring:

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)
(Rac)-Hexestrol-TMS414 (M+)207
This compound-TMS418 (M+)211

Note: The molecular weight of Hexestrol is 270.4 g/mol , and the bis-TMS derivative has a molecular weight of 414.7 g/mol . The d4-deuterated internal standard will have a molecular weight of 418.7 g/mol after derivatization. The fragment at m/z 207 likely corresponds to the cleavage of the central bond of the derivatized molecule.

Results and Discussion

This GC-MS method provides a sensitive and selective approach for the quantification of Hexestrol. The use of a deuterated internal standard, this compound, ensures the reliability of the results by correcting for any analyte loss during sample processing and for variations in instrument response.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical results for the analysis of synthetic estrogens by GC-MS.

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)
  • Assemble the SPE manifold and place the C18 cartridges.

  • Add 5 mL of methanol to each cartridge and allow it to pass through completely by gravity or gentle vacuum.

  • Add 5 mL of purified water to each cartridge and allow it to pass through completely. Do not let the cartridges go dry.

  • Load the sample (e.g., 1-10 mL of a liquid sample) onto the cartridge.

  • Wash the cartridge with 5 mL of purified water.

  • Dry the cartridge by applying a vacuum for 5-10 minutes.

  • Place collection vials in the manifold.

  • Elute the analytes by adding 5 mL of ethyl acetate to the cartridge.

  • Collect the eluate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Protocol 2: Derivatization
  • Ensure the dried extract from Protocol 1 is at room temperature.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Add 50 µL of acetonitrile to the vial.

  • Immediately cap the vial tightly.

  • Vortex the vial for 10 seconds.

  • Place the vial in a heating block or oven at 70°C for 30 minutes.

  • Remove the vial and allow it to cool to room temperature.

  • The sample is now ready for GC-MS injection.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evaporation Evaporation to Dryness SPE->Evaporation Add_Reagent Add BSTFA + 1% TMCS Evaporation->Add_Reagent Heating Heat at 70°C Add_Reagent->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the GC-MS analysis of Hexestrol.

Signaling_Pathway Analyte Hexestrol & this compound (Non-volatile) Derivatization Derivatization with BSTFA + 1% TMCS Analyte->Derivatization Derivatized_Analyte bis-TMS-Hexestrol & bis-TMS-Hexestrol-d4 (Volatile) Derivatization->Derivatized_Analyte GC_Separation Gas Chromatography (Separation by boiling point and polarity) Derivatized_Analyte->GC_Separation MS_Ionization Mass Spectrometry (Electron Ionization) GC_Separation->MS_Ionization Fragmentation Fragmentation MS_Ionization->Fragmentation SIM_Detection Selected Ion Monitoring (m/z 414, 207 for Hexestrol) (m/z 418, 211 for Hexestrol-d4) Fragmentation->SIM_Detection

Caption: Logical relationship of the analytical steps.

References

Application Notes: (Rac)-Hexestrol-d4 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-Hexestrol-d4 is the deuterium-labeled form of Hexestrol (B1673224), a synthetic nonsteroidal estrogen.[1] In quantitative bioanalysis, particularly within pharmacokinetic (PK) studies, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard.[2][3] this compound is designed for this purpose, serving as an ideal internal standard for the quantification of Hexestrol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled standards like this compound are the preferred choice because they exhibit nearly identical physicochemical properties, extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte (Hexestrol).[4][5] However, due to the mass difference from the incorporated deuterium (B1214612) atoms, the IS can be distinguished from the analyte by the mass spectrometer. This allows it to accurately correct for variability that can occur during sample preparation, injection, and ionization, leading to highly robust, accurate, and precise quantification of the analyte.[4][6] The use of such standards is recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[5]

Mechanism of Action: Hexestrol

Hexestrol exerts its biological effects by acting as a potent agonist for the estrogen receptors, ERα and ERβ.[7] Its binding affinity for these receptors is comparable to or even slightly higher than that of the endogenous hormone, estradiol.[8] Upon binding, the Hexestrol-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This process involves the stimulation of RNA and DNA synthesis, leading to the physiological effects associated with estrogenic compounds.[9] Understanding this mechanism is crucial as the pharmacokinetic profile of Hexestrol, which describes its absorption, distribution, metabolism, and excretion (ADME), directly influences its pharmacodynamic activity at these receptors.

Quantitative Data

Quantitative analysis for pharmacokinetic studies relies on validated bioanalytical methods. The tables below summarize typical mass spectrometry parameters for the analysis of Hexestrol with this compound as an internal standard, and the key pharmacokinetic parameters derived from the resulting concentration-time data.

Table 1: Typical LC-MS/MS Parameters for Hexestrol and this compound

ParameterAnalyte: HexestrolInternal Standard: this compoundNotes
Formula C₁₈H₂₂O₂C₁₈H₁₈D₄O₂Deuterium labeling increases the mass.
Molecular Weight 270.38274.40The +4 Da mass shift prevents isotopic interference.[4]
Ionization Mode ESI NegativeESI NegativeElectrospray ionization (ESI) is common for such molecules.[10][11]
Precursor Ion [M-H]⁻ m/z 269.15m/z 273.18Represents the deprotonated molecule.
Product Ion 1 (Quantifier) m/z 133.07m/z 137.09A stable, high-intensity fragment ion used for quantification.
Product Ion 2 (Qualifier) m/z 119.05m/z 121.06A second fragment ion to confirm identity.
Collision Energy (CE) 35-45 eV35-45 eVOptimized to achieve efficient fragmentation.
Dwell Time 50-100 ms50-100 msTime spent acquiring data for each transition.

Note: The m/z values and CE are representative and require optimization on the specific mass spectrometer being used.

Table 2: Key Pharmacokinetic Parameters

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after dosing.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.
Area Under the Curve AUC (0-t)The integral of the drug concentration-time curve from time zero to the last measured time point.
Area Under the Curve (infinity) AUC (0-inf)The AUC extrapolated to infinite time, representing total drug exposure.
Elimination Half-life The time required for the drug concentration to decrease by half during the elimination phase.
Clearance CL/FThe volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.
Volume of Distribution Vd/FThe apparent volume into which the drug distributes in the body to produce the observed concentration.

Diagrams

G cluster_pathway Estrogen Receptor Signaling Pathway Hexestrol Hexestrol ER Estrogen Receptor (ERα / ERβ) Hexestrol->ER Binds in cytoplasm Complex Hexestrol-ER Complex ER->Complex Translocation Nuclear Translocation Complex->Translocation Binding Binds to Estrogen Response Elements (ERE) Translocation->Binding Transcription Modulation of Gene Transcription Binding->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified signaling pathway for Hexestrol via estrogen receptors.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Animal Dosing Administer Hexestrol (e.g., IV or PO) to study subjects (e.g., rats) Collection Sample Collection Collect blood samples at pre-defined time points Dosing->Collection Processing Plasma Processing Centrifuge blood to isolate plasma Collection->Processing Spiking Internal Standard Spiking Add known amount of This compound to plasma Processing->Spiking Preparation Sample Preparation e.g., Protein Precipitation with acetonitrile (B52724) Spiking->Preparation Extraction Supernatant Transfer Centrifuge and transfer supernatant for analysis Preparation->Extraction Analysis LC-MS/MS Analysis Inject sample and quantify Hexestrol vs. Hexestrol-d4 Extraction->Analysis Data Data Processing Integrate peak areas and calculate concentration ratios Analysis->Data PK Pharmacokinetic Analysis Plot concentration vs. time and calculate PK parameters (Cmax, AUC, etc.) Data->PK

Caption: Experimental workflow for a pharmacokinetic study using an internal standard.

Experimental Protocol: Preclinical Pharmacokinetic Study of Hexestrol in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of Hexestrol in rats following a single intravenous (IV) dose, using this compound as an internal standard.

1. Materials and Reagents

  • Test Article: Hexestrol

  • Internal Standard (IS): this compound

  • Vehicle: e.g., 5% DMSO, 40% PEG300, 55% Saline (vehicle must be appropriate for the route of administration and test article solubility)

  • Study Subjects: Male Sprague-Dawley rats (n=3 per time point or cannulated), weight 200-250g

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (Ultrapure), Heparin (for blood collection)

  • Consumables: Syringes, dosing needles, blood collection tubes (e.g., heparinized microcentrifuge tubes), pipette tips, 96-well plates.

2. Animal Dosing and Sample Collection

  • Acclimate animals for at least 3 days prior to the study.

  • Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Prepare the Hexestrol dosing solution in the selected vehicle at a concentration suitable for a 1 mg/kg dose.

  • Administer a single 1 mg/kg dose of Hexestrol via tail vein injection.

  • Collect blood samples (approx. 200 µL) into heparinized tubes at pre-defined time points. A typical schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[12]

  • Immediately following collection, centrifuge the blood at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until analysis.

3. Sample Preparation (Protein Precipitation)

  • Prepare a stock solution of the internal standard, this compound, in acetonitrile at a concentration of 100 ng/mL. This is the "spiking solution".

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube or 96-well plate, add 50 µL of each plasma sample, calibration standard, or quality control (QC) sample.

  • Add 150 µL of the cold spiking solution (acetonitrile with 100 ng/mL this compound) to each sample. The 3:1 ratio of organic solvent to plasma facilitates protein precipitation.[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 4,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: A UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute. (This is an example and must be optimized).

    • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

    • Ionization: ESI, Negative Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions specified in Table 1 for Hexestrol and this compound.

    • Instrument Settings: Optimize gas flows (nebulizer, curtain), temperature, and ion spray voltage according to the manufacturer's guidelines.

5. Data Analysis

  • Calibration Curve: Prepare calibration standards by spiking blank rat plasma with known concentrations of Hexestrol (e.g., 1 to 1000 ng/mL). Process these standards alongside the study samples.

  • Quantification: Integrate the peak areas for the Hexestrol and this compound MRM transitions. Calculate the peak area ratio (Hexestrol / Hexestrol-d4).

  • Concentration Calculation: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Use a linear regression model (typically with 1/x² weighting) to determine the concentrations in the unknown study samples.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin, R) to perform a non-compartmental analysis (NCA) on the resulting plasma concentration-time data for each animal. Calculate the key PK parameters listed in Table 2.

References

Application Notes and Protocols: (Rac)-Hexestrol-d4 in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Hexestrol-d4 is the deuterated form of Hexestrol (B1673224), a synthetic non-steroidal estrogen. Due to its structural similarity to endogenous estrogens, it serves as an excellent internal standard for quantitative metabolic profiling studies using mass spectrometry.[1][2] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, such as extraction recovery and chromatographic retention time.[2] This document provides detailed application notes and protocols for the use of this compound in metabolic profiling, particularly for the analysis of estrogens and related compounds.

Application in Metabolic Profiling

This compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics to ensure accurate and precise quantification of analytes in complex biological matrices.[2] Stable isotope-labeled standards like this compound are considered the gold standard for quantitative mass spectrometry as they can compensate for variations in sample preparation, matrix effects, and instrument response.[2][3][4]

Key Applications Include:

  • Quantification of Estrogens and their Metabolites: As a structural analog, this compound can be used to quantify endogenous and synthetic estrogens such as estradiol, estrone, and their hydroxylated and methoxylated metabolites in various biological samples (e.g., plasma, urine, tissue).[5][6]

  • Pharmacokinetic Studies: In drug development, it can be used to accurately determine the pharmacokinetic profile of hexestrol or other related estrogenic compounds.[1]

  • Metabolic Stability Assays: It can serve as a reliable internal standard in in vitro metabolic stability assays using liver microsomes or other enzyme preparations.

  • Biomarker Discovery: Accurate quantification of estrogen metabolites is crucial in biomarker discovery for hormone-dependent cancers and other endocrine disorders.[5][6]

Data Presentation

The use of a deuterated internal standard like this compound is critical for generating reliable quantitative data. The following tables illustrate typical data that can be obtained in a validation study for an LC-MS/MS method for estrogen metabolite analysis using this compound as an internal standard.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
Estrone (E1)0.5 - 500≥ 0.99
Estradiol (E2)0.5 - 500≥ 0.99
Estriol (E3)1.0 - 1000≥ 0.99
2-Hydroxyestrone1.0 - 1000≥ 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Estrone (E1) Low1.5< 10< 1590 - 110
Medium75< 10< 1590 - 110
High400< 10< 1590 - 110
Estradiol (E2) Low1.5< 10< 1590 - 110
Medium75< 10< 1590 - 110
High400< 10< 1590 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Estrone (E1)> 85< 15
Estradiol (E2)> 85< 15
This compound> 85< 15

Experimental Protocols

Protocol 1: Quantification of Estrogen Metabolites in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of estrogen metabolites from human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • This compound

  • Reference standards for all analytes

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 96-well plates

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution containing this compound (concentration will depend on the expected analyte levels).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform solid-phase extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash with a low percentage of organic solvent, and elute with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate the analytes of interest. For example, starting at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used. Specific precursor-to-product ion transitions for each analyte and for this compound need to be optimized.

4. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

  • The concentration of the analyte in the samples is determined from the calibration curve.

Visualizations

Signaling Pathway

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with This compound Sample->IS_Spike Extraction Protein Precipitation & Solid Phase Extraction IS_Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Metabolic Pathway of Hexestrol

Hexestrol_Metabolism Hexestrol Hexestrol Catechol 3'-Hydroxyhexestrol (Catechol Metabolite) Hexestrol->Catechol Hydroxylation (CYP450) Quinone Hexestrol-3',4'-quinone Catechol->Quinone Oxidation Adducts DNA Adducts Quinone->Adducts Reaction with DNA

References

Application Note: High-Sensitivity Quantification of Hexestrol in Biological Matrices Using Isotope Dilution Mass Spectrometry with (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Hexestrol (B1673224) in various biological matrices. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) utilizing (Rac)-Hexestrol-d4 as an internal standard, ensuring high accuracy and precision. The methodology is applicable for therapeutic drug monitoring, pharmacokinetic studies, and residue analysis in food products. Detailed experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing are provided.

Introduction

Hexestrol is a synthetic, non-steroidal estrogen that has been used in medical treatments and as a growth promoter in livestock. Due to its potential health risks, monitoring its levels in biological systems and food products is crucial. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantification, offering high specificity and accuracy by using a stable isotope-labeled internal standard. This compound, a deuterium-labeled analog of Hexestrol, serves as an ideal internal standard for this purpose, as it co-elutes with the analyte and compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3] This note provides a comprehensive guide for the application of this compound in IDMS for the precise quantification of Hexestrol.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of Hexestrol using IDMS with this compound, compiled from various studies.

ParameterMatrixMethodLinearity RangeLimit of Detection (LOD)Recoveries (%)Reference
LinearityMilkUHPLC-MS/MS0.1 - 10 µg/kg< 0.1 µg/kg (LLOQ)-[4]
LinearityEnvironmental WaterSPE-LC-MS0.10 ng/L - 1.0 mg/L0.05 - 0.10 ng/L> 98.2%[5][6]
LinearityFeedGC-MS2.5 - 250 ng/mL10 µg/kg (LOQ)76.34 - 96.33%[7]
SensitivityBiological SamplesGC-MS-~10 ppt (B1677978) (for DES)28 - 96%[8]

Experimental Protocols

Materials and Reagents
  • Hexestrol analytical standard

  • This compound (Internal Standard)[1][2][3][9]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Biological matrix of interest (e.g., plasma, urine, milk)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Hexestrol and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol/water (1:1, v/v) to prepare a series of calibration standards ranging from 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol/water (1:1, v/v).

Sample Preparation (from Bovine Urine)

This protocol is adapted from a method for stilbene (B7821643) residues and can be modified for other matrices.[10]

  • Sample Aliquoting: Take a 5.0 mL aliquot of the urine sample.

  • Internal Standard Spiking: Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to the sample.

  • Hydrolysis (for conjugated forms): Adjust the pH to 5.2 with acetate (B1210297) buffer and add β-glucuronidase/sulfatase. Incubate at 37°C overnight.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hexestrol: Precursor ion > Product ion 1, Product ion 2

      • This compound: Precursor ion > Product ion 1, Product ion 2

    • Note: Specific MRM transitions need to be optimized for the instrument in use.

Data Analysis
  • Quantification: The concentration of Hexestrol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve generated from the standards.

  • Calibration Curve: A linear regression analysis of the peak area ratios of the calibration standards versus their known concentrations is performed.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Urine) spike Spike with this compound sample->spike hydrolysis Enzymatic Hydrolysis spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Hexestrol analysis using IDMS.

Hexestrol Signaling Pathway

Hexestrol, as a synthetic estrogen, primarily exerts its biological effects by binding to estrogen receptors (ERα and ERβ).[11][12][13] This interaction initiates a cascade of molecular events leading to changes in gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexestrol Hexestrol ER Estrogen Receptor (ERα / ERβ) Hexestrol->ER Dimerization Dimerization ER->Dimerization Binding & HSP90 dissociation HSP HSP90 HSP->ER ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE Translocation Transcription Transcription Modulation ERE->Transcription Response Biological Response Transcription->Response

Caption: Simplified Hexestrol signaling pathway.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a highly reliable and accurate method for the quantification of Hexestrol in complex biological matrices. The detailed protocols and methodologies presented in this application note can be readily adapted by researchers for various applications, from clinical monitoring to food safety analysis. The inherent specificity and sensitivity of this IDMS method make it the gold standard for Hexestrol analysis.

References

Application Notes and Protocols for (Rac)-Hexestrol-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction and analysis of (Rac)-Hexestrol-d4 from various matrices, intended for researchers, scientists, and professionals in drug development. This compound is a deuterated form of Hexestrol (B1673224), commonly used as an internal standard in quantitative analyses to ensure accuracy and precision.

Immunoaffinity Extraction for Biological Samples

Application Note: Immunoaffinity extraction is a highly selective sample preparation technique that utilizes antibodies to isolate specific analytes from complex matrices such as urine and plasma. This method offers high recovery and cleanup, making it suitable for trace-level analysis.

Experimental Protocol:

  • Sample Pre-treatment: Dilute the biological sample (e.g., urine, plasma) with a phosphate (B84403) buffer.

  • Immunoaffinity Column Preparation: Use a column containing antibodies raised against a related compound like diethylstilbestrol, which can also bind to hexestrol.

  • Loading: Pass the diluted sample through the immunoaffinity column.

  • Washing: Wash the column with a suitable buffer to remove unbound matrix components.

  • Elution: Elute the bound analytes, including Hexestrol, using a solvent mixture such as acetone-water (95:5 v/v)[1].

  • Derivatization (for GC-MS analysis): Evaporate the eluate to dryness and derivatize the residue using a reagent like pentafluorobenzyl bromide to improve volatility and detection by GC-MS.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for injection into the analytical instrument.

Quantitative Data:

AnalyteMatrixRecovery Range (%)
HexestrolUrine, Plasma, Buffer28 - 96[1]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_extraction Immunoaffinity Extraction cluster_analysis Analysis s0 Biological Sample (Urine, Plasma) s1 Dilute with Phosphate Buffer s0->s1 e0 Load onto Immunoaffinity Column s1->e0 e1 Wash Column e0->e1 e2 Elute with Acetone-Water (95:5) e1->e2 a0 Derivatization (for GC-MS) e2->a0 a1 Reconstitute a0->a1 a2 GC-MS or LC-MS Analysis a1->a2

Immunoaffinity Extraction Workflow

Solid-Phase Extraction (SPE) for Environmental Water Samples

Application Note: Solid-phase extraction is a versatile technique for isolating analytes from liquid samples. This protocol details the use of a novel Nylon 6 nanofibers mat as the sorbent for the extraction of Hexestrol from environmental water samples, followed by LC-MS analysis.

Experimental Protocol:

  • Sample Collection: Collect 50 mL of the environmental water sample.

  • SPE Cartridge Preparation: Use a solid-phase extraction setup with a cartridge containing 1.5 mg of Nylon 6 nanofibers mat[2][3].

  • Loading: Pass the water sample through the SPE cartridge at a flow rate of 3.0 mL/min[2][3].

  • Elution: Elute the retained analytes from the cartridge with 500 µL of the mobile phase (e.g., methanol/water)[2][3].

  • Analysis: Directly inject the eluate into the LC-MS system for analysis.

Quantitative Data:

AnalyteMatrixRecovery (%)RSD (%)LOD (ng/L)
HexestrolTap Water> 98.2< 4.780.05 - 0.10[2]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis s0 50 mL Environmental Water Sample e0 Load onto Nylon 6 Nanofiber Mat (1.5 mg) at 3.0 mL/min s0->e0 e1 Elute with 500 µL of Mobile Phase e0->e1 a0 LC-MS Analysis e1->a0

Solid-Phase Extraction Workflow

QuEChERS Method for Milk Samples

Application Note: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of analytes from complex food matrices like milk. This protocol is suitable for the rapid and high-throughput analysis of Hexestrol.

Experimental Protocol:

  • Sample Preparation: Spike an appropriate amount of this compound internal standard into 10 g of milk.

  • Extraction: Add acetonitrile (B52724) and appropriate salts (e.g., magnesium sulfate, sodium chloride) to the milk sample. Shake vigorously to extract the analytes into the acetonitrile layer.

  • Centrifugation: Centrifuge the sample to separate the organic layer from the aqueous and solid phases.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.

  • Analysis: Collect the supernatant for direct injection into an LC-MS/MS system.

Quantitative Data:

AnalyteMatrixLLOQ (µg/kg)
HexestrolMilk< 0.1[4]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis s0 10 g Milk Sample s1 Spike with This compound s0->s1 e0 Add Acetonitrile and Salts s1->e0 e1 Shake and Centrifuge e0->e1 c0 Transfer Supernatant e1->c0 c1 Add Cleanup Sorbent, Vortex, and Centrifuge c0->c1 a0 Collect Supernatant c1->a0 a1 LC-MS/MS Analysis a0->a1

QuEChERS Workflow for Milk

Packed-Fiber Solid-Phase Extraction (PF-SPE) for Milk Products

Application Note: This method utilizes a packed-fiber solid-phase extraction (PF-SPE) technique for the determination of Hexestrol in milk products, offering high sensitivity and good recovery.

Experimental Protocol:

  • Extraction: Extract the stilbenes from the milk sample using acetonitrile and sodium chloride[5].

  • Purification: Purify the extract using a PF-SPE cartridge containing electrospun polystyrene nanofibers[5].

  • Optimization: Optimize PF-SPE parameters such as pH and salt concentration to maximize extraction efficiency.

  • Analysis: Analyze the purified extract by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Quantitative Data:

AnalyteMatrixAbsolute Recovery (%)LOD (pg/g)LOQ (pg/g)
HexestrolMilk60 - 855 - 1315 - 37[5]

Experimental Workflow:

G cluster_extraction Initial Extraction cluster_purification Packed-Fiber SPE (PF-SPE) cluster_analysis Analysis e0 Milk Sample e1 Extract with Acetonitrile and NaCl e0->e1 p0 Purify with PF-SPE (Polystyrene Nanofibers) e1->p0 p1 Optimize pH and Salt Concentration p0->p1 a0 HPLC-MS/MS Analysis p1->a0

Packed-Fiber SPE Workflow

References

Application Notes and Protocols for the Validated Bioanalytical Method of (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexestrol (B1673224) is a synthetic, non-steroidal estrogen that has been used in various applications, including hormone therapy. Accurate quantification of hexestrol in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments. This document provides a detailed protocol for a validated bioanalytical method for the determination of hexestrol in human plasma using (Rac)-Hexestrol-d4 as an internal standard. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

This compound is a deuterated form of hexestrol and serves as an ideal internal standard for quantitative analysis by mass spectrometry.[1] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, which corrects for variations in extraction recovery and matrix effects.

Signaling Pathway of Hexestrol

Hexestrol, like other estrogens, primarily exerts its effects by binding to estrogen receptors (ERs), ERα and ERβ.[2] These receptors act as ligand-activated transcription factors that modulate gene expression. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

In the genomic pathway , the binding of hexestrol to ERs in the cytoplasm or nucleus induces a conformational change in the receptor, leading to its dimerization. The hexestrol-ER complex then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4] ERs can also influence gene expression indirectly by interacting with other transcription factors.[3][4]

The non-genomic pathway involves the activation of membrane-associated ERs, which can rapidly initiate intracellular signaling cascades, such as the PI3K and MAPK pathways, without direct gene regulation.[5]

Hexestrol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexestrol Hexestrol ER Estrogen Receptor (ERα/ERβ) Hexestrol->ER Binds mER Membrane ER (mER) Hexestrol->mER Binds Hex_ER_complex Hexestrol-ER Complex ER->Hex_ER_complex Forms Hex_ER_dimer Hexestrol-ER Dimer Hex_ER_complex->Hex_ER_dimer Dimerizes & Translocates PI3K_pathway PI3K Pathway MAPK_pathway MAPK Pathway mER->PI3K_pathway Activates mER->MAPK_pathway Activates ERE Estrogen Response Element (ERE) Hex_ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

Caption: Hexestrol Signaling Pathway

Experimental Protocols

This section details the experimental procedures for the validated bioanalytical method for hexestrol in human plasma.

Materials and Reagents
  • Hexestrol reference standard

  • This compound (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Hexestrol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hexestrol in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the hexestrol stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration in methanol:water (50:50, v/v).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: To be determined by direct infusion of hexestrol and this compound.

Bioanalytical Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA). The following parameters should be assessed.

Experimental Workflow for Method Validation

Method_Validation_Workflow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Determination Linearity->LLOQ Accuracy Accuracy & Precision Recovery Recovery & Matrix Effect Accuracy->Recovery LLOQ->Accuracy Stability Stability Assessment Recovery->Stability Validated Validated Method Stability->Validated

Caption: Bioanalytical Method Validation Workflow

Data Presentation

The following tables summarize the expected performance characteristics of the validated method based on typical results for similar estrogen assays.

Table 1: Calibration Curve and Linearity
ParameterAcceptance CriteriaExpected Result
Calibration ModelWeighted linear regression (1/x or 1/x²)1/x²
Linearity (r²)≥ 0.99> 0.995
RangeTo be determined10 - 5000 pg/mL
Table 2: Accuracy and Precision
QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ10≤ 2080-120≤ 2080-120
Low30≤ 1585-115≤ 1585-115
Medium500≤ 1585-115≤ 1585-115
High4000≤ 1585-115≤ 1585-115
Table 3: Recovery and Matrix Effect
QC LevelConcentration (pg/mL)Recovery (%)Matrix Effect (%)
Low30> 8085-115
High4000> 8085-115
Table 4: Stability
Stability ConditionDurationAcceptance Criteria (% Deviation)
Bench-top (Room Temp)24 hours± 15
Freeze-thaw (3 cycles)-20°C to Room Temp± 15
Long-term30 days at -80°C± 15

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of hexestrol in human plasma using this compound as an internal standard. The detailed protocols and expected performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Note: (Rac)-Hexestrol-d4 as a Tracer in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Hexestrol-d4 is the deuterium-labeled form of Hexestrol, a synthetic non-steroidal estrogen.[1][2] In drug metabolism studies, stable isotope-labeled compounds like this compound are invaluable tools. They serve as ideal internal standards for quantitative analysis by mass spectrometry (LC-MS, GC-MS) due to their near-identical chemical and physical properties to the unlabeled analyte.[1] This application note provides a detailed overview and protocols for utilizing this compound as a tracer in in vitro drug metabolism studies of Hexestrol, focusing on LC-MS/MS-based quantification.

Principle of Using Deuterated Internal Standards

Deuterated standards are considered the gold standard for quantitative mass spectrometry.[3] Key advantages include:

  • Co-elution with Analyte: The deuterated standard co-elutes with the unlabeled drug, experiencing the same matrix effects and ionization suppression or enhancement.

  • Correction for Variability: It effectively corrects for variations during sample preparation, extraction, and instrument analysis.

  • Increased Accuracy and Precision: The use of a deuterated internal standard leads to highly accurate and precise quantification of the target analyte.

Metabolism of Hexestrol

Understanding the metabolic fate of Hexestrol is crucial for designing effective drug metabolism studies. The primary metabolic pathway for Hexestrol involves hydroxylation to form catechol derivatives, which can be further oxidized to reactive quinones. This metabolic activation is a key area of investigation in toxicology and drug metabolism.

Experimental Application: In Vitro Metabolism of Hexestrol in Human Liver Microsomes

This section outlines a protocol for the in vitro metabolism of Hexestrol using human liver microsomes, with this compound as the internal standard for accurate quantification of the parent drug depletion.

Materials and Reagents
  • Hexestrol

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator/water bath (37°C)

  • Centrifuge

  • Vortex mixer

Experimental Workflow

The overall workflow for the in vitro metabolism study is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubate Pre-incubate Microsomes and Hexestrol at 37°C prep_reagents->pre_incubate Add spike_is Spike this compound into Quenching Solution quench_reaction Quench Reaction with Cold Acetonitrile + IS spike_is->quench_reaction initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction Start time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate_reaction->time_points time_points->quench_reaction Stop centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the in vitro metabolism of Hexestrol.

Detailed Protocol

1. Preparation of Solutions

  • Hexestrol Stock Solution: Prepare a 10 mM stock solution of Hexestrol in DMSO.

  • This compound Internal Standard (IS) Working Solution: Prepare a 1 µM working solution of this compound in acetonitrile. This will also serve as the quenching solution.

  • Human Liver Microsomes (HLM) Suspension: Dilute HLM to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

2. Incubation Procedure

  • In a microcentrifuge tube, add the HLM suspension and Hexestrol working solution to achieve a final Hexestrol concentration of 1 µM and a final HLM concentration of 0.5 mg/mL.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding two volumes of the cold acetonitrile solution containing 1 µM this compound.

  • Vortex the samples vigorously for 1 minute.

3. Sample Processing

  • Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions (Example)

ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Conditions (Example)

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Hexestrol269.1133.015
Hexestrol269.1119.043
This compound 273.1 137.0 15
This compound 273.1 123.0 43

Note: The precursor and product ions for this compound are predicted based on the addition of 4 daltons to the parent compound and its fragments. Optimal MS parameters should be determined empirically.

Data Presentation and Analysis

The concentration of Hexestrol at each time point is determined by calculating the peak area ratio of Hexestrol to this compound and comparing it to a standard curve. The rate of metabolism can then be determined by plotting the natural logarithm of the remaining Hexestrol concentration against time.

Table 1: Representative Data for In Vitro Metabolism of Hexestrol

Time (min)Hexestrol Concentration (µM)% Hexestrol Remaining
01.00100.0
50.8585.0
150.6262.0
300.3838.0
600.1515.0

Table 2: Calculated Metabolic Parameters

ParameterValue
Half-life (t½) 22.5 min
Intrinsic Clearance (Clint) 30.8 µL/min/mg protein

Metabolic Pathway of Hexestrol

The metabolism of Hexestrol primarily involves the formation of a catechol intermediate, which can then be oxidized to a reactive quinone. This pathway is a critical step in its bioactivation and potential toxicity.

metabolic_pathway Hexestrol Hexestrol Catechol 3'-Hydroxyhexestrol (Catechol Intermediate) Hexestrol->Catechol CYP450 (Hydroxylation) Quinone Hexestrol-3',4'-quinone (Reactive Intermediate) Catechol->Quinone Oxidation Adducts DNA/Protein Adducts Quinone->Adducts Nucleophilic Attack

Caption: Metabolic activation pathway of Hexestrol.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Hexestrol in drug metabolism studies. Its use as an internal standard in LC-MS/MS analysis allows for reliable determination of metabolic stability and the characterization of metabolic pathways. The protocols and data presented in this application note provide a framework for researchers to design and execute robust in vitro metabolism studies for Hexestrol and other related compounds.

References

Application Notes and Protocols for Automated Online SPE-LC/MS/MS with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of small molecules such as pharmaceuticals and their metabolites in complex biological matrices is a critical aspect of drug development, clinical research, and therapeutic drug monitoring. Automated online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC/MS/MS) has emerged as a powerful technique for these applications. This method offers numerous advantages over traditional offline sample preparation techniques, including reduced sample handling, increased throughput, improved reproducibility, and lower solvent consumption.[1][2]

The use of stable isotope-labeled internal standards, particularly deuterated standards, is fundamental to achieving high accuracy and precision in quantitative LC-MS/MS assays.[3] Deuterated standards are chemically almost identical to the analyte of interest, causing them to exhibit similar behavior during sample preparation, chromatography, and ionization.[3] This co-elution allows for the effective correction of matrix effects, variations in instrument response, and analyte loss during sample processing, ultimately leading to more reliable and robust quantitative results.[3][4]

These application notes provide a detailed overview and protocols for the implementation of automated online SPE-LC/MS/MS methods utilizing deuterated internal standards for the quantification of analytes in biological matrices.

Principle of the Technique

Automated online SPE-LC/MS/MS integrates sample cleanup and analytical separation into a single, continuous workflow. The system typically consists of two sets of pumps: one for loading the sample onto an SPE cartridge and another for the analytical gradient separation. A switching valve directs the flow path, allowing for the trapping of the analyte on the SPE cartridge while the sample matrix is washed away. Subsequently, the valve switches to elute the purified analyte from the SPE cartridge onto the analytical LC column for separation and subsequent detection by the mass spectrometer.

Deuterated internal standards are added to the samples prior to any sample preparation steps. Because the deuterated standard has a higher mass than the analyte, it can be distinguished by the mass spectrometer.[3] By comparing the signal of the analyte to the known concentration of its isotopically labeled counterpart, accurate quantification can be achieved, compensating for variations that may occur throughout the analytical process.[4]

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of various pharmaceuticals in biological matrices using automated online SPE-LC/MS/MS with deuterated standards.

Table 1: Quantitative Performance for Immunosuppressants in Whole Blood

AnalyteDeuterated Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
Cyclosporin (B1163) Ad12-Cyclosporin A25.8–124325.8< 5%< 7%95-105%
Tacrolimus13Cd2-Tacrolimus1.62–52.91.62< 6%< 8%94-106%
Sirolimus13Cd3-Sirolimus1.62–52.91.62< 7%< 9%93-107%
Everolimus (B549166)13C2d4-Everolimus1.45–49.41.45< 8%< 10%92-108%

Data synthesized from multiple sources for illustrative purposes.[1]

Table 2: Quantitative Performance for Synthetic Progestins in Human Plasma

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Inter-assay Reproducibility (%RSD)Accuracy (%)Total Extraction Efficiency (%)
Dienogest5-1005< 10%-3.7% to 11.3%92.5% to 106.4%
Etonogestrel1-1001< 10%-3.7% to 11.3%92.5% to 106.4%
Gestodene2-1002< 10%-3.7% to 11.3%92.5% to 106.4%
Drospirenone2-1002< 10%-3.7% to 11.3%92.5% to 106.4%
Cyproterone acetate2-1002< 10%-3.7% to 11.3%92.5% to 106.4%
Levonorgestrel2-1002< 10%-3.7% to 11.3%92.5% to 106.4%

Data based on a study of synthetic progestins in human plasma.[5]

Experimental Protocols

Protocol 1: Quantification of Immunosuppressants in Human Whole Blood

This protocol describes a method for the simultaneous quantification of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 100 µL of a protein precipitation solution containing the deuterated internal standards (e.g., d12-Cyclosporin A, 13Cd2-Tacrolimus, 13Cd3-Sirolimus, and 13C2d4-Everolimus in methanol (B129727) or zinc sulfate (B86663) solution).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 16,000 x g for 5 minutes at 4°C.[6]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for injection into the online SPE-LC/MS/MS system.

2. Automated Online SPE-LC/MS/MS

  • Online SPE Parameters:

    • SPE Cartridge: C18, 50 µm particles, 50 x 0.5 mm (or equivalent).

    • Loading Pump Mobile Phase: 0.1% Formic acid in water.

    • Loading Flow Rate: 1.25 mL/min.

    • Loading Time: 0.5 minutes.

    • Wash Volume: 1 mL of loading pump mobile phase.

  • LC Parameters:

    • Analytical Column: C18, 1.7 µm particles, 50 x 2.1 mm (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0.0-0.5 min: 50% B

      • 0.5-1.5 min: Ramp to 95% B

      • 1.5-2.0 min: Hold at 95% B

      • 2.0-2.1 min: Return to 50% B

      • 2.1-2.5 min: Equilibrate at 50% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 20 µL of the supernatant.

  • MS/MS Parameters:

    • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • MRM Transitions: (Precursor Ion (m/z) -> Product Ion (m/z))

      • Cyclosporin A: e.g., 1202.8 -> 1184.8

      • d12-Cyclosporin A: e.g., 1214.9 -> 1196.9

      • Tacrolimus: e.g., 821.5 -> 768.5

      • 13Cd2-Tacrolimus: e.g., 824.5 -> 771.5

      • Sirolimus: e.g., 931.6 -> 864.6

      • 13Cd3-Sirolimus: e.g., 935.6 -> 868.6

      • Everolimus: e.g., 975.6 -> 908.6

      • 13C2d4-Everolimus: e.g., 981.7 -> 914.7 (Note: Specific MRM transitions should be optimized for the instrument in use).

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_online_spe Automated Online SPE cluster_lc_ms LC-MS/MS Analysis Sample Whole Blood Sample IS Deuterated Internal Standard Solution Precipitation Protein Precipitation (Vortex & Centrifuge) Sample->Precipitation IS->Precipitation Supernatant Supernatant for Injection Precipitation->Supernatant Autosampler Autosampler Supernatant->Autosampler LoadingPump Loading Pump SPE_Cartridge SPE Cartridge Autosampler->SPE_Cartridge Load Sample LoadingPump->SPE_Cartridge Wash Matrix Waste Waste SPE_Cartridge->Waste Matrix Components AnalyticalColumn Analytical Column SPE_Cartridge->AnalyticalColumn Elute Analytes AnalyticalPump Analytical Pump AnalyticalPump->AnalyticalColumn Gradient Elution MassSpec Mass Spectrometer AnalyticalColumn->MassSpec Separated Analytes DataSystem Data System MassSpec->DataSystem Data Acquisition G cluster_spe_loading Step 1: Sample Loading & Washing cluster_spe_elution Step 2: Analyte Elution & Separation LoadingPump Loading Pump (Aqueous) SwitchValve_Load Switch Valve (Position 1) LoadingPump->SwitchValve_Load SampleInjection Sample Injection SampleInjection->SwitchValve_Load SPE_Column_Load SPE Column SwitchValve_Load->SPE_Column_Load Waste_Load Waste SPE_Column_Load->Waste_Load Matrix AnalyticalColumn_Equil Analytical Column (Equilibrating) AnalyticalPump_Elute Analytical Pump (Gradient) AnalyticalPump_Equil Analytical Pump AnalyticalPump_Equil->AnalyticalColumn_Equil SwitchValve_Elute Switch Valve (Position 2) AnalyticalPump_Elute->SwitchValve_Elute SPE_Column_Elute SPE Column SwitchValve_Elute->SPE_Column_Elute AnalyticalColumn_Elute Analytical Column SPE_Column_Elute->AnalyticalColumn_Elute Analytes MS_Detect To MS Detector AnalyticalColumn_Elute->MS_Detect

References

Troubleshooting & Optimization

Technical Support Center: Analysis of (Rac)-Hexestrol-d4 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-Hexestrol-d4 as an internal standard for the quantification of hexestrol (B1673224) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the analysis of hexestrol in plasma samples?

A1: this compound is a deuterium-labeled stable isotope of hexestrol.[1] It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its purpose is to compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of hexestrol quantification.[2]

Q2: What are matrix effects and how do they impact the analysis of hexestrol in plasma?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix.[3] In plasma, common sources of matrix effects include phospholipids, salts, and proteins.[4] These components can either suppress or enhance the ionization of hexestrol and this compound in the mass spectrometer's ion source, potentially leading to inaccurate and imprecise results.[4][5] For hexestrol analysis, it has been noted that results can be influenced by matrix effects, making the use of an isotopic internal standard like this compound crucial for achieving better recoveries.[6]

Q3: Why is a stable isotope-labeled internal standard like this compound preferred over a structurally similar analog?

A3: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte (hexestrol). This ensures that it co-elutes with the analyte during chromatography and experiences similar extraction recovery and matrix effects.[2] Structurally similar analogs may have different retention times, extraction efficiencies, and be affected differently by matrix components, which can lead to quantification errors.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High Variability in Results Differential Matrix Effects: Even with a SIL-IS, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[5]- Optimize Chromatography: Adjust the mobile phase gradient to ensure complete co-elution of hexestrol and this compound. - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]
Poor Recovery Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting hexestrol from the plasma matrix.- Method Optimization: Experiment with different SPE sorbents (e.g., polymeric, mixed-mode) or LLE solvents. - pH Adjustment: Adjust the pH of the sample to ensure hexestrol is in a neutral form for efficient extraction.
Inaccurate Quantification Isotopic Exchange: Deuterium atoms on this compound may exchange with protons from the sample or solvent, although this is less common for labels on a stable part of the molecule.- Evaluate IS Stability: Incubate this compound in a blank plasma matrix for a duration equivalent to the sample preparation and analysis time to check for any increase in the unlabeled hexestrol signal.[5]
Contamination of Internal Standard: The this compound standard may contain a small amount of unlabeled hexestrol.- Assess IS Purity: Analyze a solution of the internal standard to check for the presence of unlabeled hexestrol. The response for the unlabeled analyte should be insignificant compared to the lower limit of quantification (LLOQ).[7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects using a post-extraction spiking method.[7]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike hexestrol and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank plasma samples through the entire extraction procedure. Spike hexestrol and this compound into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike hexestrol and this compound into blank plasma samples before starting the extraction procedure.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

A Matrix Effect value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)

This is a general procedure that can be adapted for hexestrol analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of this compound internal standard solution and 400 µL of 0.5% formic acid in water. Vortex and centrifuge.[8]

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water.[6][8]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 35% methanol in water to remove polar interferences.[6]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[8]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables present representative data for the analysis of steroids in plasma, illustrating the importance of using a deuterated internal standard to correct for matrix effects and ensure accurate quantification.

Table 1: Recovery and Matrix Effect for Steroid Hormones in Plasma using 2D-LC/MS/MS with Deuterated Internal Standards [4]

AnalyteAbsolute Recovery (%)Relative Recovery (%) (Corrected with IS)Absolute Matrix Effect (%)Relative Matrix Effect (%) (Corrected with IS)
Cortisone114.3100.8102.5100.5
Cortisol113.4100.1102.1100.1
Progesterone116.5102.1103.3100.6
Testosterone111.8101.098.799.8
Estradiol101.699.996.599.6
DHEAS110.1106.1139.5103.9

Data adapted from a study on 15 steroid hormones.[4] This table highlights how relative recovery and matrix effect values are normalized to ~100% after correction with a deuterated internal standard, demonstrating effective compensation for analytical variability.

Table 2: Extraction Efficiency and Ion Suppression for Estrogens in Plasma [9]

AnalyteExtraction Recovery (%)Ion Suppression (%)
Estrone (E1)98 ± 465 ± 5
Estradiol (E2)102 ± 571 ± 4
2-Hydroxyestrone93 ± 656 ± 7
4-Methoxyestrone108 ± 768 ± 6

Data from a study on the analysis of estrogens and their metabolites in human plasma.[9] This table illustrates typical recovery rates and the significant ion suppression that can occur, reinforcing the need for an internal standard.

Visualizations

Hexestrol Signaling Pathway

Hexestrol, as a synthetic estrogen, is expected to exert its biological effects primarily through the estrogen receptor (ER) signaling pathway. It binds to ERα and ERβ, initiating downstream genomic and non-genomic effects.[10][11]

EstrogenSignaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Hexestrol Hexestrol ER Estrogen Receptor (ERα / ERβ) Hexestrol->ER Binds Complex Hexestrol-ER Complex PI3K_AKT PI3K/AKT Pathway Complex->PI3K_AKT Activates (Non-Genomic) MAPK MAPK Pathway Complex->MAPK Dimer Complex Dimer Complex->Dimer Dimerization & Translocation HSP Heat Shock Proteins HSP->ER Dissociates CellResponse Cellular Response (Proliferation, Differentiation) PI3K_AKT->CellResponse MAPK->CellResponse ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Transcription->CellResponse Leads to MatrixEffectWorkflow cluster_Results Interpretation Start Start: Assess Matrix Effect PrepA Set A: Analyte + IS in Neat Solvent Start->PrepA PrepB Set B: Blank Plasma Extract + Analyte + IS Start->PrepB PrepC Set C: Blank Plasma + Analyte + IS (Pre-extraction) Start->PrepC Analyze Analyze All Sets by LC-MS/MS PrepA->Analyze PrepB->Analyze PrepC->Analyze CalcME Calculate Matrix Effect: (Area B / Area A) * 100 Analyze->CalcME CalcRec Calculate Recovery: (Area C / Area B) * 100 Analyze->CalcRec ResultME Matrix Effect (Suppression/Enhancement) CalcME->ResultME ResultRec Extraction Recovery Efficiency CalcRec->ResultRec

References

storage and handling recommendations for (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Rac)-Hexestrol-d4

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C.[1] Some suppliers may also recommend storage at +4°C.[2][3] It is crucial to keep the container tightly closed in a well-ventilated place.[4] For specific instructions, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1][5][6]

Q2: How should I store stock solutions of this compound?

Stock solutions should be stored at 0-4°C and are typically stable for up to one month.[1] The specific stability of the solution may depend on the solvent used, so it is always best to consult the product's CoA for detailed recommendations.[1]

Q3: What is the expected shelf life of this compound?

If stored correctly under the recommended conditions (dry, dark, and at -20°C), this compound has a shelf life of at least 12 months.[1]

Q4: Are there any specific handling precautions I should take?

Yes. Based on the safety data for its parent compound, Hexestrol, you should obtain special instructions before use and not handle the compound until all safety precautions have been read and understood.[4][7] Always use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][7] Work in a well-ventilated area and avoid creating dust.[4] Avoid contact with skin and eyes, as well as ingestion and inhalation.[4]

Q5: What are the primary hazards associated with this compound?

The non-deuterated form, Hexestrol, is classified as a carcinogen (Carcinogenicity 1B) and may cause cancer.[7] It is essential to handle the deuterated compound with the same level of caution. In case of exposure or if you feel unwell, seek immediate medical advice.[4][7]

Q6: How is this compound typically shipped?

This compound is generally shipped at ambient room temperature as a non-hazardous chemical.[1][2][5][8]

Storage and Stability Data

The following table summarizes the key quantitative data regarding the storage and stability of this compound.

ParameterConditionDuration
Solid Compound Storage Dry, dark at -20°C≥ 1 year
+4°CVaries
Stock Solution Storage 0 - 4°C~1 month
Shipping Condition Ambient TemperatureN/A

Note: Always consult the supplier-specific Certificate of Analysis (CoA) for the most accurate information.

Troubleshooting Guide

This workflow helps identify and resolve common issues related to the storage and handling of this compound.

G Troubleshooting Workflow for this compound Handling start Start: Experiment Yields Unexpected Results check_storage 1. Verify Compound Storage Conditions start->check_storage improper_storage Issue: Improper Storage - Exposed to light/moisture? - Incorrect temperature? check_storage->improper_storage Incorrect check_handling 2. Review Handling Protocol check_storage->check_handling Correct storage_solution Action: Discard Compound. Re-order and store at -20°C in a dry, dark location. improper_storage->storage_solution improper_handling Issue: Improper Handling - Cross-contamination? - Incorrect solvent for stock? check_handling->improper_handling Incorrect check_age 3. Check Compound Age & Expiration Date check_handling->check_age Correct handling_solution Action: Prepare fresh stock solution. Ensure dedicated labware and validate solvent compatibility. improper_handling->handling_solution expired Issue: Compound Expired (>12 months old or past supplier's expiration date) check_age->expired Expired end_node No Issues Identified. Review experimental design and other reagents. check_age->end_node Not Expired age_solution Action: Discard expired compound. Acquire a new batch for experiments. expired->age_solution

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Optimizing MRM Transitions for (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Hexestrol-d4. The information provided is designed to assist in the optimization of Multiple Reaction Monitoring (MRM) transitions for the accurate quantification of this deuterated internal standard in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental setup and analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal for this compound Incorrect mass spectrometry settings (polarity, precursor/product ion m/z).Verify the mass spectrometer is operating in negative ion mode . The theoretical precursor ion ([M-H]⁻) for this compound (MW: 274.39) is m/z 273.2. Infuse a standard solution of this compound to confirm the precursor ion and perform a product ion scan to identify major fragment ions.
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas temperatures, and gas flows. The addition of a small amount of base (e.g., ammonium (B1175870) hydroxide) to the mobile phase can improve deprotonation in negative ion mode.
Suboptimal collision energy.Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the highest intensity for the desired product ion.
Poor Peak Shape or Tailing Inappropriate LC column or mobile phase.Use a C18 or phenyl-hexyl reversed-phase column for good retention and peak shape of steroidal compounds. Optimize the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients) and flow rate.
Matrix effects.Implement a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.
Chromatographic Separation of this compound and Unlabeled Hexestrol Isotope effect.While minimal with deuterium (B1214612) labeling on a stable part of the molecule, slight chromatographic shifts can occur. Optimize the LC gradient to ensure co-elution. If separation persists, integrate both peaks separately and sum the areas, or adjust the integration window to include both.[1]
Inaccurate Quantification/High Variability Contribution from unlabeled analyte in the internal standard.Assess the isotopic purity of the this compound standard. Prepare a sample containing only the internal standard and monitor the MRM transition for the unlabeled analyte. The response should be minimal.[1]
Deuterium-hydrogen back-exchange.This is more likely if deuterium atoms are on acidic or basic sites. Ensure the pH of the mobile phase and sample diluent are controlled. The labeling on the hexane (B92381) chain of this compound should be stable.[2]
Differential matrix effects.Even with a deuterated internal standard, significant ion suppression or enhancement can affect the analyte and internal standard differently if they do not co-elute perfectly.[3] Optimize chromatography for co-elution and consider matrix-matched calibrants.
Carryover Adsorption of the analyte to the LC system.Use a strong needle wash solution and a sufficient wash volume. A wash solution containing a higher percentage of organic solvent than the mobile phase is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in negative ion mode?

The molecular weight of this compound is 274.39 g/mol . In negative ion electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is typically observed. Therefore, the expected precursor ion to monitor is m/z 273.2.

Q2: How do I determine the optimal product ions and collision energies for this compound?

The optimal product ions and collision energies must be determined empirically. This is a critical step in method development. The general workflow is as follows:

  • Prepare a standard solution of this compound.

  • Infuse the solution directly into the mass spectrometer.

  • Perform a full scan in negative ion mode to confirm the precursor ion at m/z 273.2.

  • Perform a product ion scan of the precursor ion m/z 273.2 to identify the most abundant and stable fragment ions.

  • For each promising product ion, perform a collision energy optimization experiment. This involves monitoring the intensity of the product ion while ramping the collision energy. The collision energy that produces the maximum signal should be used for the MRM method.

Q3: Can I use the same MRM transitions for this compound as for unlabeled Hexestrol?

No. The precursor ion for this compound will be 4 Da higher than that of unlabeled Hexestrol. The product ions may also differ depending on whether the deuterium atoms are retained or lost during fragmentation. It is essential to optimize the MRM transitions specifically for the deuterated standard.

Q4: What are some potential product ions for this compound?

While specific product ions must be determined experimentally, we can hypothesize based on the fragmentation of similar estrogenic compounds. The fragmentation of deuterated estradiol (B170435) ([D4]-E2) has been studied and can provide some insight. For this compound, fragmentation is likely to occur at the ethyl linkages connecting the two phenyl rings. The location of the deuterium labels on the hexane chain (hexane-2,2,5,5-d4) will influence the m/z of the resulting fragments. A product ion scan is necessary to identify the actual fragments.

Quantitative Data Summary

The following table provides the known mass spectrometric information for this compound and a template for recording experimentally determined MRM parameters.

Compound Molecular Formula Molecular Weight Ionization Mode Precursor Ion (m/z) [M-H]⁻ Product Ion (m/z) (Quantifier) Collision Energy (eV) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV) (Qualifier)
This compoundC₁₈H₁₈D₄O₂274.39Negative ESI273.2To be determinedTo be determinedTo be determinedTo be determined

Note: Product ions and collision energies must be determined empirically by the user.

Experimental Protocols

Protocol for Optimizing MRM Transitions for this compound

This protocol outlines the steps to determine the optimal MRM transitions (precursor ion, product ions, and collision energies) for this compound.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium hydroxide (B78521) (optional, for mobile phase modification)

2. Instrument Setup:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Set the ESI source to negative ion mode.

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a working solution for infusion by diluting the stock solution in 50:50 methanol:water to a final concentration of approximately 1 µg/mL.

4. Precursor Ion Confirmation:

  • Set up a direct infusion of the working solution into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Perform a full scan (Q1 scan) over a mass range that includes the expected precursor ion (e.g., m/z 100-300).

  • Confirm the presence of the [M-H]⁻ ion at m/z 273.2.

5. Product Ion Identification:

  • Set the mass spectrometer to product ion scan mode.

  • Select m/z 273.2 as the precursor ion in Q1.

  • Scan a range of product ions in Q3 (e.g., m/z 50-275).

  • Identify the most intense and stable product ions. Select at least two for development as a quantifier and a qualifier.

6. Collision Energy Optimization:

  • Set the mass spectrometer to MRM mode.

  • For the first selected product ion, set up an experiment where the precursor ion is m/z 273.2 and the product ion is the one selected.

  • Ramp the collision energy over a range (e.g., 5-50 eV in 2 eV increments) while monitoring the intensity of the product ion.

  • Plot the product ion intensity versus the collision energy. The collision energy that gives the maximum intensity is the optimal value for that transition.

  • Repeat this step for the second selected product ion (the qualifier).

7. Final MRM Parameter Table:

  • Record the optimized precursor ion, product ions (quantifier and qualifier), and their corresponding optimal collision energies in a table for use in your quantitative LC-MS/MS method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ms Mass Spectrometry Optimization prep_std Prepare this compound Standard Solution infusion Direct Infusion prep_std->infusion Infuse full_scan Full Scan (Q1) Confirm Precursor Ion (m/z 273.2) infusion->full_scan product_scan Product Ion Scan Identify Fragments full_scan->product_scan Precursor Confirmed ce_opt Collision Energy Optimization (for each fragment) product_scan->ce_opt Fragments Identified final_params Final MRM Parameters ce_opt->final_params CE Optimized

Caption: Workflow for the optimization of MRM transitions for this compound.

Troubleshooting_Logic start Low or No Signal? check_ms_settings Check MS Settings (Polarity, m/z) start->check_ms_settings Yes check_ce Optimize Collision Energy check_ms_settings->check_ce Settings Correct solution Signal Improved check_ms_settings->solution Incorrect Settings Fixed check_source Optimize Source Parameters check_ce->check_source No Improvement check_ce->solution CE Optimized check_lc Check LC Conditions check_source->check_lc No Improvement check_source->solution Source Optimized check_lc->solution LC Optimized

Caption: A logical troubleshooting workflow for low or no signal issues.

References

impact of co-eluting substances on (Rac)-Hexestrol-d4 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the quantitative analysis of (Rac)-Hexestrol-d4, particularly concerning the impact of co-eluting substances.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Hexestrol, a synthetic nonsteroidal estrogen. The four deuterium (B1214612) atoms on the ethyl groups make it heavier than the non-labeled Hexestrol. In quantitative analysis using mass spectrometry, it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to Hexestrol, it behaves similarly during sample preparation and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte (Hexestrol) and the internal standard (this compound), enabling accurate quantification by correcting for analyte loss during the analytical process.

Q2: What are co-eluting substances and how do they impact the quantification of this compound?

A2: Co-eluting substances are compounds in a sample matrix that are not chromatographically separated from the analyte of interest, in this case, this compound. In liquid chromatography-mass spectrometry (LC-MS/MS), these co-eluents can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon is known as a "matrix effect" and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Both effects can lead to inaccurate and unreliable quantification of this compound.

Q3: What are common sources of co-eluting substances in the analysis of this compound from biological matrices?

A3: Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds. Common sources of co-eluting substances that can interfere with the analysis of synthetic estrogens like Hexestrol include:

  • Endogenous compounds: Phospholipids, salts, and proteins are major contributors to matrix effects.[1]

  • Metabolites: Metabolites of Hexestrol or other drugs present in the sample can have similar chemical structures and chromatographic behavior.[2]

  • Co-administered drugs: Other medications taken by the subject can co-elute and interfere with the analysis.

  • Exogenous contaminants: Substances introduced during sample collection, processing, or from lab consumables can also act as interferences.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating issues related to the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column Overload: Injecting too much sample onto the LC column.

  • Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for the analyte.

  • Column Contamination: Accumulation of matrix components on the column.

  • Co-eluting Isomers or Interferences: A closely eluting compound is not fully resolved.

Troubleshooting Steps:

  • Reduce Injection Volume: Dilute the sample or inject a smaller volume to check for column overload.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. Experiment with different solvent compositions to improve peak shape.

  • Implement a Column Wash Step: Include a high-organic wash at the end of each run to remove strongly retained matrix components.

  • Improve Sample Cleanup: Enhance the sample preparation protocol (e.g., by using a more selective Solid Phase Extraction sorbent) to remove interfering compounds.

  • Modify Chromatographic Selectivity: Try a different column chemistry (e.g., phenyl-hexyl instead of C18) or adjust the gradient profile to improve separation from co-eluting substances.

Issue 2: Inconsistent Retention Time

Possible Causes:

  • Pump Malfunction: Inconsistent mobile phase delivery.

  • Column Degradation: Loss of stationary phase or blockage.

  • Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.

  • Matrix Effects: High concentrations of matrix components can sometimes influence the retention of the analyte.

Troubleshooting Steps:

  • Check the LC System: Ensure the pump is delivering a stable flow and that there are no leaks.

  • Equilibrate the Column Properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition.

  • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that might affect retention.

  • Evaluate Matrix Effects on Retention: Inject standards in a clean solvent and compare the retention time to that in an extracted matrix sample.

Issue 3: Significant Ion Suppression or Enhancement

Possible Causes:

  • Co-eluting Matrix Components: Phospholipids from plasma or other endogenous materials are common culprits.

  • Insufficient Sample Cleanup: The sample preparation method is not effectively removing interfering substances.

  • Suboptimal Chromatographic Separation: The analyte is eluting in a region of the chromatogram with a high density of matrix components.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid Phase Extraction (SPE): Optimize the SPE protocol by testing different sorbents (e.g., polymeric, mixed-mode) and wash/elution solvents to selectively remove interferences.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the selectivity for this compound.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient slope to better separate this compound from the regions of significant matrix effects. A post-column infusion experiment can help identify these regions.

    • Column Chemistry: Consider a column with a different stationary phase to alter the elution profile of both the analyte and interfering compounds.

  • Use a Diverter Valve: Program the diverter valve to send the highly polar, early-eluting matrix components to waste instead of the mass spectrometer's ion source.

Quantitative Data on Matrix Effects

The presence of co-eluting substances can significantly impact the measured response of this compound. The following table provides an illustrative example of the effect of a biological matrix (human plasma) on the quantification of a synthetic estrogen, demonstrating the phenomenon of ion suppression.

Table 1: Impact of Human Plasma Matrix on the Quantification of a Synthetic Estrogen

Sample TypeAnalyte Concentration (ng/mL)Mean Peak Area% RecoveryMatrix Effect (%)
Standard in Solvent101,500,000100N/A
Post-extraction Spike in Plasma10975,00065-35
  • % Recovery is calculated as (Mean Peak Area in Matrix / Mean Peak Area in Solvent) * 100.

  • Matrix Effect (%) is calculated as ((Mean Peak Area in Matrix / Mean Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

This data clearly shows a 35% signal suppression for the analyte when present in a plasma matrix compared to a clean solvent. The use of this compound as an internal standard is crucial to correct for this suppression and ensure accurate quantification.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Human Plasma

This protocol describes a general procedure for the extraction of this compound from human plasma using a polymeric SPE cartridge.

Materials:

  • Human plasma sample

  • This compound internal standard spiking solution

  • Polymeric SPE cartridges (e.g., Oasis HLB)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide

  • Formic acid

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the this compound internal standard solution. Vortex to mix.

  • Protein Precipitation: Add 1 mL of cold methanol to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides typical starting conditions for the LC-MS/MS analysis. Optimization will be required for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2

    • Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of a standard solution.

  • Ion Source Parameters: Optimize gas flows, temperature, and voltages for the specific mass spectrometer being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound IS plasma->spike ppt Protein Precipitation (Methanol) spike->ppt spe Solid Phase Extraction (Polymeric Sorbent) ppt->spe elute Elution spe->elute dry Dry-down & Reconstitution elute->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_solutions Potential Solutions start Inaccurate Quantification of this compound peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time ion_suppression Ion Suppression/ Enhancement? start->ion_suppression optimize_lc Optimize LC Method (Gradient, Mobile Phase) peak_shape->optimize_lc improve_cleanup Improve Sample Cleanup (SPE, LLE) peak_shape->improve_cleanup retention_time->optimize_lc check_system Check LC System (Pump, Column) retention_time->check_system ion_suppression->optimize_lc ion_suppression->improve_cleanup

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Selecting the Optimal Concentration of (Rac)-Hexestrol-d4 Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information and practical advice for selecting the appropriate concentration of (Rac)-Hexestrol-d4 as an internal standard in quantitative analytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an analytical method?

This compound is a deuterated form of Hexestrol (B1673224). In quantitative analysis, it serves as an internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, Hexestrol. This similarity ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known and constant amount of this compound to all samples, standards, and quality controls, it is possible to correct for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of Hexestrol.

Q2: What is the recommended concentration range for this compound?

While there is no single universal concentration, a general best practice is to use a concentration that is in the mid-range of the calibration curve for the analyte, Hexestrol. A study determining stilbene (B7821643) estrogens in ostrich serum reported a limit of quantification (LOQ) for hexestrol of 0.28 ng/mL.[1] Based on this, a starting concentration for this compound in the range of 1-10 ng/mL is a reasonable starting point for method development. The optimal concentration should be determined empirically during method validation and should provide a stable and reproducible signal with a good signal-to-noise ratio, without causing detector saturation.

Q3: How do I determine the optimal concentration of this compound for my specific assay?

To determine the optimal concentration, a series of experiments should be performed:

  • Analyte Response Evaluation: Prepare a series of calibration standards for Hexestrol and analyze them with different concentrations of this compound.

  • Internal Standard Response Stability: The chosen concentration should result in a consistent and reproducible peak area for the internal standard across all samples, from the blank to the highest calibration standard.

  • Linearity of Calibration Curve: The ratio of the analyte peak area to the internal standard peak area should be linear over the desired concentration range of the analyte.

  • Matrix Effect Evaluation: The internal standard should effectively compensate for any matrix-induced suppression or enhancement of the analyte signal. This can be assessed by comparing the analyte/IS ratio in neat solutions versus in extracted matrix samples.

Q4: What are common issues I might encounter when using this compound and how can I troubleshoot them?

  • Poor Precision and Accuracy:

    • Cause: Inconsistent addition of the internal standard, inappropriate concentration, or poor stability of the IS.

    • Troubleshooting: Ensure precise and accurate pipetting of the IS solution. Verify the stability of the this compound stock and working solutions. Re-evaluate the chosen concentration.

  • Chromatographic Separation of Analyte and Internal Standard:

    • Cause: Deuterium substitution can sometimes lead to slight differences in retention time between the analyte and the deuterated internal standard (isotope effect).

    • Troubleshooting: Optimize the chromatographic conditions (e.g., gradient, temperature, mobile phase composition) to ensure co-elution or near co-elution of Hexestrol and this compound.

  • Interference or Crosstalk:

    • Cause: Impurities in the internal standard or natural isotopes of the analyte contributing to the internal standard's signal.

    • Troubleshooting: Verify the isotopic purity of the this compound standard. Check for any contribution of the analyte's signal at the mass transition of the internal standard and vice-versa.

  • Variable Internal Standard Response:

    • Cause: Matrix effects that disproportionately affect the internal standard compared to the analyte, or instability of the IS in the sample matrix.

    • Troubleshooting: Investigate and minimize matrix effects through more effective sample cleanup or chromatographic optimization. Evaluate the stability of the internal standard in the specific matrix under the storage and analytical conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Hexestrol analysis from a validated UHPLC-MS/MS method, which can be used as a reference for method development.

ParameterValueMatrixReference
Limit of Detection (LOD)0.09 ng/mLOstrich Serum[1]
Limit of Quantification (LOQ)0.28 ng/mLOstrich Serum[1]
Recovery (Hexestrol)82-99%Ostrich Serum[1]
Within-day Repeatability (RSD)<20%Ostrich Serum[1]
Between-day Reproducibility (RSD)<20%Ostrich Serum[1]

Experimental Protocols

Below is a generalized experimental protocol for the analysis of Hexestrol using this compound as an internal standard, based on common practices for stilbene estrogen analysis.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of serum sample, add a known and consistent amount of this compound working solution (e.g., to achieve a final concentration of 5 ng/mL).

  • Vortex briefly to mix.

  • Add 100 µL of a denaturing agent (e.g., 1M HCl) and vortex.

  • Add 3 mL of an extraction solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase column suitable for the separation of steroid hormones (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium formate.

  • Gradient: A suitable gradient to achieve good separation and peak shape for Hexestrol and its internal standard.

  • Flow Rate: Dependent on the column dimensions, typically 0.3-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for Hexestrol).

  • MRM Transitions: Specific precursor and product ion transitions for both Hexestrol and this compound should be determined and optimized.

Visualization of the Selection Workflow

The following diagram illustrates the logical workflow for selecting the optimal concentration of the this compound internal standard.

ISTD_Concentration_Workflow Workflow for Selecting this compound Concentration start Start: Define Analytical Range for Hexestrol loq Determine Limit of Quantification (LOQ) for Hexestrol start->loq select_initial Select Initial this compound Concentration (e.g., 1-10x LOQ) loq->select_initial prepare_samples Prepare Calibration Standards, QCs, and Blanks with selected IS Concentration select_initial->prepare_samples analyze Analyze Samples by LC-MS/MS prepare_samples->analyze evaluate_is_response Evaluate IS Peak Area Consistency analyze->evaluate_is_response evaluate_linearity Assess Linearity of Calibration Curve (Analyte/IS Ratio vs. Concentration) evaluate_is_response->evaluate_linearity Consistent adjust_conc Adjust IS Concentration evaluate_is_response->adjust_conc Inconsistent evaluate_matrix_effect Check for Differential Matrix Effects evaluate_linearity->evaluate_matrix_effect Linear evaluate_linearity->adjust_conc Non-Linear optimal_conc Optimal Concentration Selected evaluate_matrix_effect->optimal_conc Compensation is Effective evaluate_matrix_effect->adjust_conc Ineffective Compensation adjust_conc->select_initial

Caption: Decision workflow for optimizing the internal standard concentration.

References

Technical Support Center: Managing Ion Suppression in Bioanalysis with (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing ion suppression in bioanalytical methods using (Rac)-Hexestrol-d4. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to ensure the accuracy and reliability of your LC-MS/MS analyses.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: My analyte signal for Hexestrol is significantly lower in matrix samples compared to neat solutions, even with this compound as the internal standard. What is the likely cause?

This is a classic sign of ion suppression where the internal standard is not fully compensating for the matrix effect. Several factors could be at play:

  • Chromatographic Separation of Analyte and Internal Standard: Even a minor difference in retention time between Hexestrol and this compound can expose them to varying co-eluting matrix components, leading to differential ion suppression. This is a known phenomenon sometimes referred to as the "isotope effect," where the deuterated compound may elute slightly earlier.

  • High Concentration of Co-eluting Matrix Components: If a matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.

  • Internal Standard Concentration: An excessively high concentration of this compound can lead to self-suppression and interfere with the ionization of the analyte.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of Hexestrol and this compound. They should co-elute perfectly. If a slight separation is observed, you may need to optimize your chromatographic method.

  • Perform a Post-Column Infusion Experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move the elution of your analyte and internal standard away from these regions.

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]

  • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components and alleviate ion suppression. However, be mindful of your analyte's concentration and the instrument's limit of detection.

  • Check Internal Standard Purity and Concentration: Ensure the purity of your this compound standard and optimize its concentration to be within the linear dynamic range of the assay and at a similar level to the analyte.

Question 2: I am observing inconsistent and irreproducible results for my quality control (QC) samples across different batches of matrix. What could be the cause?

This issue points towards variability in the matrix composition between different lots or subjects, leading to varying degrees of ion suppression.

Troubleshooting Steps:

  • Evaluate Matrix Lot Variability: Perform a matrix effect assessment using at least six different lots of the biological matrix. This will help you determine if the ion suppression is consistent or variable across different sources.

  • Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components. Consider switching from a simple protein precipitation to a more selective SPE or LLE method.

  • Matrix-Matched Calibrators and QCs: Ensure that your calibration standards and QC samples are prepared in the same biological matrix as your unknown samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[3]

Q2: How do deuterated internal standards like this compound help in addressing ion suppression?

A2: Deuterated internal standards are chemically almost identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (B1214612).[4] Because of this near-identical chemical nature, they are expected to co-elute with the analyte and experience the same degree of ion suppression in the ion source. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4]

Q3: What is the difference between ion suppression and ion enhancement?

A3: Both are types of matrix effects. Ion suppression leads to a decrease in the analyte signal, while ion enhancement results in an increased signal. Ion suppression is the more commonly encountered phenomenon. Both can negatively affect the accuracy of quantification if not properly addressed.

Q4: When is a deuterated internal standard not effective in correcting for ion suppression?

A4: While highly effective, deuterated internal standards may not perfectly correct for ion suppression in all cases. This can occur if there is a slight chromatographic separation between the analyte and the deuterated standard, exposing them to different matrix interferences. In such situations, the degree of ion suppression experienced by each compound may differ, leading to inaccurate results.[5]

Q5: What are the key considerations when selecting and using this compound?

A5: When selecting and using this compound, consider the following:

  • Isotopic Purity: The standard should have a high degree of isotopic enrichment to minimize the contribution of the unlabeled analyte in the internal standard solution.

  • Chemical Purity: High chemical purity is necessary to avoid interference from other compounds.

  • Number and Position of Deuterium Atoms: A sufficient number of deuterium atoms ensures a clear mass-to-charge ratio (m/z) separation from the analyte. The labeling should be in a stable position to prevent H/D exchange.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol is used to quantitatively determine the extent of ion suppression or enhancement.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte (Hexestrol) and the internal standard (this compound) into the mobile phase or reconstitution solvent at low and high QC concentrations.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the extracted matrix residue just before the final reconstitution step at the same concentrations as Set A.

  • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure at the same concentrations as Set A.

2. Analyze the Samples and Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

  • Matrix Factor (MF) = Peak Area Ratio in Set B / Peak Area Ratio in Set A

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Recovery (RE) = Peak Area Ratio in Set C / Peak Area Ratio in Set B

  • Process Efficiency (PE) = Peak Area Ratio in Set C / Peak Area Ratio in Set A

Protocol 2: Example Bioanalytical Method for Hexestrol in Human Plasma

This is a general template and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
  • Vortex for 10 seconds.
  • Add 500 µL of methyl tert-butyl ether (MTBE).
  • Vortex for 2 minutes.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Flow Rate: 0.4 mL/min
  • Gradient: 30% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
  • Injection Volume: 5 µL
  • Ionization Mode: Electrospray Ionization (ESI), Negative
  • MRM Transitions: To be determined by direct infusion of Hexestrol and this compound.

Data Presentation

Table 1: Matrix Effect and Recovery Data for Hexestrol Analysis

Concentration LevelMatrix LotMatrix Factor (MF)Recovery (RE)Process Efficiency (PE)
Low QC (e.g., 1 ng/mL) 10.8592%78%
20.8891%80%
30.8393%77%
Mean (SD) 0.85 (0.025) 92% (1.0%) 78% (1.5%)
High QC (e.g., 50 ng/mL) 10.8994%84%
20.9193%85%
30.8795%83%
Mean (SD) 0.89 (0.02) 94% (1.0%) 84% (1.0%)

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification Calculate->Quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

ion_suppression cluster_source ESI Source cluster_detector Mass Spectrometer Droplet Charged Droplet Analyte Analyte Ions (Hexestrol) Droplet->Analyte Evaporation IS IS Ions (this compound) Droplet->IS Evaporation Detector Detector Analyte->Detector Reduced Signal IS->Detector Reduced Signal Matrix Matrix Components Matrix->Droplet Interferes with Ionization

Caption: Mechanism of ion suppression in the ESI source.

troubleshooting_tree Start Inaccurate/Imprecise Results with this compound CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution MatrixEffect Assess Matrix Effect (Post-column infusion) Start->MatrixEffect CheckIS Check IS Concentration/Purity Start->CheckIS OptimizeLC Optimize Chromatography CheckCoelution->OptimizeLC Separation Observed ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) MatrixEffect->ImproveCleanup High Suppression Observed DiluteSample Dilute Sample MatrixEffect->DiluteSample High Suppression Observed Resolved Issue Resolved OptimizeLC->Resolved ImproveCleanup->Resolved DiluteSample->Resolved CheckIS->Resolved

Caption: Troubleshooting decision tree for ion suppression issues.

References

ensuring long-term stability of (Rac)-Hexestrol-d4 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of (Rac)-Hexestrol-d4 stock solutions for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems related to the stability of your this compound stock solutions.

Problem Possible Cause Suggested Solution
Inconsistent or lower than expected analytical results. Degradation of this compound in the stock solution.1. Verify Storage Conditions: Ensure the stock solution has been consistently stored at the recommended temperature and protected from light. 2. Prepare a Fresh Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material. 3. Perform a Purity Check: Analyze the current stock solution by LC-MS or GC-MS to check for the presence of degradation products.
Precipitate observed in the stock solution after thawing. The solvent has evaporated, increasing the concentration beyond the solubility limit, or the compound has precipitated out of solution at low temperatures.1. Gentle Warming and Sonication: Warm the solution to room temperature and use a sonicator bath to aid in redissolving the precipitate.[1] 2. Solvent Addition: If solvent evaporation is suspected, carefully add a small amount of fresh, pre-chilled solvent to return to the original concentration. Vortex to mix. 3. Centrifugation: If the precipitate does not redissolve, it may be a contaminant. Centrifuge the solution and use the supernatant for your experiments, but it is highly recommended to prepare a fresh stock solution.
Discoloration of the stock solution. Oxidation or light-induced degradation of the compound. Hexestrol is known to be sensitive to light.[2]1. Discard the Solution: Discolored solutions should be discarded as the integrity of the compound is compromised. 2. Use Amber Vials: Always store stock solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1][3] 3. Inert Atmosphere: For maximum stability, consider preparing and storing the stock solution under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] All solutions should be protected from light.[1][2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in DMSO.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]

Q3: How many freeze-thaw cycles can a this compound stock solution undergo?

A3: To prevent degradation, it is best to minimize freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use volumes after preparation to avoid repeated freezing and thawing.[1]

Q4: Is this compound sensitive to light?

A4: Yes, the parent compound, Hexestrol, is light-sensitive.[2] Therefore, it is crucial to protect stock solutions of this compound from light by storing them in amber vials or by wrapping the vials in foil.[1][3]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to monitor the purity of the solution over time and to detect the presence of any degradation products.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions based on available data.

Storage Temperature Recommended Maximum Storage Duration Protection from Light
-80°C6 months[1][3]Required[1][2][3]
-20°C1 month[1]Required[1][2][3]
4°CNot recommended for long-term storageRequired[2][3]

Experimental Protocols

Protocol for Assessing the Long-Term Stability of this compound Stock Solutions

This protocol outlines a method to evaluate the stability of this compound stock solutions under various storage conditions.

1. Materials:

  • This compound solid compound

  • High-purity solvent (e.g., DMSO, HPLC grade)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Controlled temperature storage units (-80°C, -20°C, 4°C)

  • Light exposure chamber (optional)

2. Preparation of Stock Solutions:

  • Accurately weigh a sufficient amount of this compound to prepare a stock solution at a desired concentration (e.g., 1 mg/mL).

  • Dissolve the compound in the chosen solvent in a volumetric flask.

  • Once fully dissolved, aliquot the stock solution into multiple amber glass vials.

3. Storage Conditions:

  • Divide the prepared vials into different groups to be stored under various conditions:

    • -80°C (protected from light)

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (protected from light)

    • Room temperature (exposed to light - for forced degradation study)

4. Time Points for Analysis:

  • Establish a schedule for analyzing the samples. Suggested time points include:

    • Time 0 (immediately after preparation)

    • 1 week

    • 1 month

    • 3 months

    • 6 months

5. Analytical Method:

  • At each time point, retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from potential degradation products.

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.

  • A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage1 -80°C prep3->storage1 Store Vials storage2 -20°C prep3->storage2 Store Vials storage3 4°C prep3->storage3 Store Vials storage4 Room Temp (Light Protected) prep3->storage4 Store Vials storage5 Room Temp (Light Exposed) prep3->storage5 Store Vials analysis1 Time 0 analysis_method HPLC / LC-MS Analysis analysis1->analysis_method analysis2 1 Week analysis2->analysis_method analysis3 1 Month analysis3->analysis_method analysis4 3 Months analysis4->analysis_method analysis5 6 Months analysis5->analysis_method data1 Calculate % Remaining analysis_method->data1 data2 Determine Shelf-Life data1->data2

Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.

Troubleshooting_Decision_Tree cluster_storage_check Storage Verification cluster_solution_check Solution Integrity cluster_age_check Solution Age start Inconsistent Analytical Results? storage_ok Storage Conditions Correct? start->storage_ok Yes storage_issue Correct Storage & Re-analyze storage_ok->storage_issue No precipitate Precipitate or Discoloration? storage_ok->precipitate Yes precipitate_yes Follow Troubleshooting for Precipitate/Discoloration precipitate->precipitate_yes Yes age_ok Solution within Recommended Shelf-Life? precipitate->age_ok No age_issue Prepare Fresh Stock Solution age_ok->age_issue No purity_check Perform Purity Analysis (LC-MS) age_ok->purity_check Yes

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to (Rac)-Hexestrol-d4 and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between (Rac)-Hexestrol-d4, a deuterated internal standard, and non-deuterated internal standards in the context of mass spectrometry-based assays.

In the precise world of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting analytical variability. They are added in a known quantity to samples and standards alike to account for variations during sample preparation, injection, and ionization. The ideal internal standard mimics the analyte's behavior throughout the entire analytical process. This guide delves into the performance characteristics of deuterated standards like this compound versus their non-deuterated counterparts, supported by established principles and representative experimental data from steroid analysis.

Performance Under the Magnifying Glass: this compound vs. Non-Deuterated Analogs

The fundamental advantage of a deuterated internal standard such as this compound lies in its structural and physicochemical similarity to the target analyte, Hexestrol (B1673224). This near-identical nature ensures that it behaves almost identically during extraction, chromatography, and ionization, providing superior correction for matrix effects and other sources of error.[1][2]

Non-deuterated internal standards, typically structural analogs of the analyte, can be a more economical option. However, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. These differences can result in incomplete correction and compromise the accuracy and precision of the results.[1][2]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of an LC-MS/MS assay for Hexestrol using this compound versus a hypothetical non-deuterated internal standard (e.g., a structurally similar synthetic estrogen). The data is representative of typical validation results observed in steroid bioanalysis.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated ISJustification
Accuracy (% Bias) -5% to +5%-15% to +15%Deuterated IS co-elutes with the analyte, providing more effective compensation for matrix effects and extraction losses.[1][2]
Precision (%RSD) < 5%< 15%The near-identical behavior of the deuterated IS leads to more consistent results across different samples and batches.
Linearity (r²) > 0.999> 0.995Superior correction by the deuterated IS results in a more linear calibration curve over a wider dynamic range.
Matrix Effect (% Suppression/Enhancement) < 10%20-50%Due to co-elution, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, effectively canceling it out.[1]
Extraction Recovery Consistency HighModerate to HighSmall variations in extraction conditions affect both the analyte and the deuterated IS similarly.

Experimental Protocols: A Glimpse into the Lab

Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of Hexestrol in a biological matrix, such as animal tissue, using this compound as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Homogenization: Homogenize 1 gram of tissue in a suitable buffer.

  • Spiking: Add a known amount of this compound solution to each sample homogenate.

  • Enzymatic Hydrolysis: For conjugated forms of Hexestrol, perform enzymatic hydrolysis using β-glucuronidase/sulfatase.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • SPE Cleanup:

    • Condition an SPE cartridge with methanol (B129727) and water.

    • Load the extracted sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Hexestrol: Precursor ion > Product ion (e.g., m/z 270.2 > 133.1)

      • This compound: Precursor ion > Product ion (e.g., m/z 274.2 > 135.1)

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical relationship behind the choice of internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add this compound LLE LLE Spiking->LLE Liquid-Liquid Extraction SPE SPE LLE->SPE Solid-Phase Extraction Reconstitution Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data_Processing MS_Detection->Data_Processing Quantification

Caption: Experimental workflow for Hexestrol analysis.

signaling_pathway cluster_behavior Analytical Behavior cluster_outcome Resulting Data Quality Analyte Hexestrol (Analyte) Extraction Extraction Efficiency Analyte->Extraction Chromatography Chromatographic Retention Analyte->Chromatography Ionization Ionization Response (Matrix Effects) Analyte->Ionization Deuterated_IS This compound (Deuterated IS) Deuterated_IS->Extraction Identical Deuterated_IS->Chromatography Nearly Identical Deuterated_IS->Ionization Identical High_Accuracy High Accuracy & Precision NonDeuterated_IS Non-Deuterated IS (Structural Analog) NonDeuterated_IS->Extraction Different NonDeuterated_IS->Chromatography Different NonDeuterated_IS->Ionization Different Lower_Accuracy Lower Accuracy & Precision

Caption: Rationale for choosing a deuterated internal standard.

Conclusion: The Superior Choice for Robust Bioanalysis

While non-deuterated internal standards can be employed, the evidence overwhelmingly supports the use of deuterated internal standards like this compound for achieving the highest level of accuracy and precision in quantitative bioanalysis. Their ability to closely track the analyte through every step of the analytical process provides the most effective compensation for experimental variability. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and reliability of their data, particularly in regulated environments and when dealing with complex biological matrices. An application note on the analysis of hexestrol in pork specifically recommended the use of an isotope internal standard to mitigate matrix effects, further underscoring this point.

References

(Rac)-Hexestrol-d4 in Quantitative Assays: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research and drug development, the demand for highly accurate and precise quantitative assays is paramount. For researchers investigating estrogenic compounds, the synthetic non-steroidal estrogen, hexestrol (B1673224), is a molecule of significant interest. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, ensuring reliable quantification by correcting for variability during sample preparation and analysis. This guide provides a comprehensive comparison of (Rac)-Hexestrol-d4 as an internal standard in quantitative assays, detailing its performance characteristics and methodologies. While specific performance data for this compound is not extensively published, this guide will draw upon data from a closely related and structurally similar deuterated internal standard, Diethylstilbestrol-d8 (DES-d8), to illustrate the expected performance and best practices.

The Gold Standard: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards, such as this compound, in conjunction with mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), represents the gold standard for quantitative analysis.[1] This technique, known as isotope dilution mass spectrometry, relies on the principle that a stable isotope-labeled version of the analyte will behave nearly identically to the unlabeled analyte throughout the entire analytical process, from extraction to detection. This co-elution and co-ionization allows for the correction of matrix effects and procedural losses, leading to superior accuracy and precision.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the development of a reliable quantitative assay. While various compounds can be used, a deuterated analog of the analyte is the preferred choice. The following table compares the theoretical advantages of this compound with a non-deuterated internal standard and provides illustrative performance data based on the validation of a method for hexestrol analysis using Diethylstilbestrol-d8 (DES-d8) as the internal standard.

ParameterThis compound (Deuterated Internal Standard)Non-Isotopically Labeled Internal Standard (e.g., a structural analog)Illustrative Performance Data (using DES-d8 for Hexestrol Analysis)[2][3]
Accuracy (Recovery) High and consistent, as it effectively corrects for matrix effects and extraction losses.Variable, as differences in physicochemical properties can lead to differential recovery and matrix effects.Recoveries for hexestrol using DES-d8 as an internal standard are generally expected to be within a range of 80-120% in various matrices.
Precision (RSD%) Low Relative Standard Deviation (RSD), typically <15%, due to consistent correction of variability.Higher RSD, as it may not adequately compensate for sample-to-sample variations.In a validated method for stilbenes including hexestrol, the repeatability (a measure of precision) was found to be within acceptable limits for screening purposes.
Linearity (r²) Excellent linearity (typically >0.99) over a wide dynamic range.May exhibit non-linearity at the lower and upper ends of the calibration curve due to uncorrected matrix effects.A validated screening method for hexestrol demonstrated good linearity of response.[2][3]
Limit of Quantification (LOQ) Lower LOQs can be achieved due to improved signal-to-noise ratios from reduced variability.Higher LOQs may be observed due to greater analytical noise and inconsistent recovery.The detection capability for hexestrol in a validated screening method was 0.84 µg/L in bovine urine.[2][3]
Matrix Effect Compensation Excellent, as the deuterated standard co-elutes and experiences the same ionization suppression or enhancement as the analyte.Poor to moderate, as chromatographic separation and differential ionization can lead to uncompensated matrix effects.The use of a deuterated internal standard like DES-d8 is a standard practice to mitigate matrix effects in LC-MS/MS analyses.

Experimental Protocols

A robust and reliable quantitative assay requires a well-defined and validated experimental protocol. The following outlines a typical workflow for the quantification of hexestrol in a biological matrix using this compound as an internal standard, based on established methodologies for similar analytes.

Experimental Workflow for Hexestrol Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection onto LC Column Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Caption: A typical workflow for the quantitative analysis of hexestrol using this compound.

Detailed Methodologies
  • Sample Preparation:

    • Spiking: To an aliquot of the biological sample (e.g., 1 mL of plasma or urine), a known amount of this compound internal standard solution is added.

    • Extraction: The sample is then subjected to an extraction procedure to isolate the analyte and internal standard from the matrix. This can be achieved through:

      • Liquid-Liquid Extraction (LLE): Using an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297).

      • Solid-Phase Extraction (SPE): Using a cartridge that retains the analytes, which are then eluted with a suitable solvent.

    • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a liquid chromatograph. A C18 reverse-phase column is typically used to separate hexestrol and this compound from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate is commonly employed.

    • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both hexestrol and this compound are monitored for highly selective and sensitive detection.

  • Data Analysis:

    • The peak areas of the analyte (hexestrol) and the internal standard (this compound) are integrated.

    • The ratio of the analyte peak area to the internal standard peak area is calculated for each sample, calibrator, and quality control sample.

    • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

    • The concentration of hexestrol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Mechanism of Action: Hexestrol and Estrogen Receptor Signaling

Hexestrol exerts its biological effects by acting as a potent agonist for the estrogen receptors, ERα and ERβ.[4][5] Its binding affinity to these receptors is comparable to or even slightly higher than that of the endogenous estrogen, estradiol.[4] Upon binding, hexestrol induces a conformational change in the receptor, leading to the activation of downstream signaling pathways that regulate gene expression and cellular function. These pathways can be broadly categorized as genomic and non-genomic.

Estrogen Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Hexestrol_ext Hexestrol ER_mem Membrane ER Hexestrol_ext->ER_mem GPCR G-protein Coupled Receptor Hexestrol_ext->GPCR Hexestrol_int Hexestrol Hexestrol_ext->Hexestrol_int Kinase_cascade Kinase Cascades (e.g., MAPK, PI3K) ER_mem->Kinase_cascade Non-genomic GPCR->Kinase_cascade Non-genomic ER_cyto Cytoplasmic ER Hexestrol_int->ER_cyto Hex_ER_complex Hexestrol-ER Complex ER_cyto->Hex_ER_complex Hex_ER_complex_nuc Hexestrol-ER Complex Hex_ER_complex->Hex_ER_complex_nuc ERE Estrogen Response Element (ERE) Hex_ER_complex_nuc->ERE Genomic Gene_transcription Gene Transcription ERE->Gene_transcription

Caption: Simplified diagram of hexestrol's interaction with estrogen receptor signaling pathways.

In the genomic pathway , hexestrol binds to estrogen receptors in the cytoplasm, leading to their dimerization and translocation to the nucleus. The hexestrol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The non-genomic pathway involves the interaction of hexestrol with estrogen receptors located at the cell membrane, which rapidly activates intracellular signaling cascades, such as the MAPK and PI3K pathways, influencing cellular processes without direct gene regulation.

Conclusion

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hexestrol, the use of a deuterated internal standard like this compound is indispensable for achieving the highest levels of accuracy and precision. While specific published data for this compound remains limited, the performance of analogous deuterated standards in similar assays provides a strong indication of its suitability and expected performance. By adhering to rigorous experimental protocols and leveraging the power of isotope dilution mass spectrometry, researchers can ensure the generation of reliable and defensible data, which is critical for advancing our understanding of estrogenic compounds and their role in health and disease.

References

Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of hexestrol (B1673224), where (Rac)-Hexestrol-d4 serves as a critical internal standard. Designed for researchers, scientists, and professionals in drug development, this document outlines the performance of various analytical techniques, supported by data from published studies.

This compound is a deuterium-labeled form of Hexestrol, a nonsteroidal synthetic estrogen.[1] It is primarily used as an internal standard in quantitative analyses by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis.[1]

Comparison of Analytical Methods for Hexestrol Quantification

The selection of an analytical method for hexestrol is often dictated by the sample matrix, required sensitivity, and available instrumentation.[2] The following table summarizes the performance of common methods used for the determination of hexestrol and other synthetic estrogens in environmental and biological samples.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS Environmental Water---0.1 - 0.3 µg/L89.9 - 102.5[3]
GC-MS Feed---10 - 20 µg/kg76.3 - 96.3[4]
UPLC-MS/MS Surface & Effluent Water---10 - 320 ng/LNot Specified
SPE-GC-MS Water (various)0.01 - 0.3 ng/L---92 - 103[5]
SPE-GC/MS Pharmacy Wastewater1.8 - 4.7 ng/L---Not Specified[6]

Detailed Experimental Protocol: LC-MS/MS Analysis of Hexestrol in Water

This protocol provides a representative workflow for the quantification of hexestrol in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Spiking: Fortify a 50 mL water sample with a known concentration of this compound internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by ultrapure water.

    • Load the fortified water sample onto the cartridge at a flow rate of approximately 3 mL/min.[3]

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the analytes (Hexestrol and this compound) with a suitable organic solvent, such as methanol or acetone.[3][5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., ODS column).[3]

    • Mobile Phase: A gradient of methanol and water is commonly used.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 1-4 µL.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for estrogens.[2][3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]

    • Transitions: Monitor specific precursor-to-product ion transitions for both Hexestrol and this compound.

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of Hexestrol to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of Hexestrol in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the biological pathway relevant to hexestrol's mechanism of action.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with this compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification using Internal Standard MS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for Hexestrol analysis.

Hexestrol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs).[7][8]

G Hexestrol Hexestrol ER Estrogen Receptor (ERα/ERβ) Hexestrol->ER Binding HRE Hormone Response Element (HRE) in DNA ER->HRE Binds to Transcription Gene Transcription HRE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogenic signaling pathway of Hexestrol.

References

Performance Characteristics of (Rac)-Hexestrol-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-Hexestrol-d4 as an internal standard against other common alternatives used in the quantitative analysis of estrogens and related phenolic compounds by mass spectrometry. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in bioanalytical and environmental assays. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your specific application.

Introduction to Internal Standards in Estrogen Analysis

In quantitative mass spectrometry, an internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. It is essential for correcting variations in sample preparation, instrument response, and matrix effects. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the mass spectrometer. For the analysis of estrogens, common choices for internal standards include stable isotope-labeled (SIL) analogs of the target analytes, such as deuterated (d-labeled) or carbon-13 (¹³C-labeled) compounds.

This compound is a synthetic, non-steroidal estrogen that is structurally distinct from endogenous estrogens like estradiol (B170435) and estrone, yet it shares key functional groups, making it a potential candidate for a universal internal standard for a panel of estrogenic compounds. Its deuterium (B1214612) labeling allows for mass differentiation from the unlabeled analytes.

Comparative Performance Data

The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effects, and its ability to ensure linearity and accuracy of the quantification method. Below is a summary of typical performance data for this compound compared to commonly used analyte-specific SIL internal standards.

Internal StandardAnalyte(s)Typical Recovery (%)Matrix Effect (%)Linearity (R²)
This compound Estrone (E1), Estradiol (E2), Estriol (E3)85 - 10590 - 110> 0.995
Estradiol-d4 (E2-d4) Estradiol (E2)90 - 11095 - 105> 0.998
Estrone-¹³C3 (E1-¹³C3) Estrone (E1)92 - 10897 - 103> 0.999
Diethylstilbestrol-d8 (DES-d8) Synthetic Estrogens88 - 10788 - 112> 0.996

Note: The data presented above is a synthesis of expected performance based on available literature for similar compounds and analytical techniques. Actual performance may vary depending on the specific matrix, instrumentation, and experimental conditions.

Discussion of Performance Characteristics

This compound demonstrates broad applicability for the simultaneous quantification of multiple estrogens. Its recovery is generally good and comparable to analyte-specific internal standards. As a non-endogenous compound, it does not suffer from the issue of isotopic contribution from the unlabeled analyte, which can sometimes be a concern with deuterated standards of endogenous compounds. However, as a structurally different molecule, its chromatographic behavior and ionization efficiency might not perfectly mimic those of all target estrogens, potentially leading to less effective correction for matrix effects in some complex matrices compared to ¹³C-labeled analyte analogs.

Analyte-Specific Deuterated Internal Standards (e.g., Estradiol-d4) are widely used due to their commercial availability and cost-effectiveness. They generally co-elute closely with the target analyte, providing good correction for extraction loss and instrument variability. However, a potential drawback is the "isotope effect," where the deuterium labeling can sometimes lead to a slight shift in retention time compared to the native analyte. This can be problematic if the analyte and IS elute in a region of fluctuating matrix effects, potentially leading to inaccurate quantification.

¹³C-Labeled Internal Standards (e.g., Estrone-¹³C3) are often considered the "gold standard" for isotope dilution mass spectrometry. The ¹³C-labeling does not typically alter the chromatographic behavior of the molecule, ensuring co-elution with the analyte. This leads to the most accurate correction for matrix effects and other sources of variability. The main disadvantage of ¹³C-labeled standards is their higher cost compared to their deuterated counterparts.

Experimental Protocols

Below are representative experimental protocols for the analysis of estrogens in human plasma using this compound as an internal standard by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of human plasma, add 50 µL of a 10 ng/mL working solution of this compound in methanol (B129727).

  • Add 2 mL of a methyl tert-butyl ether (MTBE) and hexane (B92381) (1:1, v/v) mixture.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • Estrone: m/z 269.2 → 145.1

    • Estradiol: m/z 271.2 → 145.1

    • Estriol: m/z 287.2 → 145.1

    • This compound: m/z 275.2 → 137.1

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

  • To 1 mL of human plasma, add 50 µL of a 10 ng/mL working solution of this compound in methanol.

  • Precondition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Instrumental Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C (splitless mode).

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ion Source Temperature: 230°C.

  • Selected Ion Monitoring (SIM) ions:

    • Estrone-TMS: m/z 342

    • Estradiol-diTMS: m/z 416

    • This compound-diTMS: m/z 418

Visualizing Analytical Workflows

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

LC_MS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) add_is Add this compound plasma->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex & Centrifuge add_solvent->vortex evaporate Evaporate Organic Layer vortex->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI-) separate->ionize detect Mass Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: LC-MS/MS workflow for estrogen analysis.

GC_MS_Workflow cluster_prep Sample Preparation (SPE & Derivatization) cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add this compound plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute & Evaporate spe->elute derivatize Derivatize with BSTFA elute->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify vs. Calibration Curve calculate->quantify

Caption: GC-MS workflow for estrogen analysis.

Conclusion

This compound is a viable and versatile internal standard for the quantitative analysis of multiple estrogens by mass spectrometry. Its performance is comparable to analyte-specific deuterated standards, offering a cost-effective alternative to ¹³C-labeled internal standards, especially for methods targeting a panel of estrogenic compounds. The choice of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the complexity of the sample matrix, the desired level of accuracy and precision, and budgetary considerations. For the highest accuracy, particularly in complex matrices, ¹³C-labeled internal standards that co-elute perfectly with the analyte remain the preferred choice. However, for many routine applications, this compound provides a robust and reliable option.

Evaluating the Matrix Factor for (Rac)-Hexestrol-d4: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of xenobiotics in biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. For the analysis of Hexestrol, a synthetic nonsteroidal estrogen, (Rac)-Hexestrol-d4 serves as an ideal internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[1] Its utility lies in its ability to co-elute with the analyte of interest and experience similar matrix effects, thereby providing a reliable means of normalization. This guide provides a framework for evaluating the matrix factor of this compound across various biological matrices, a critical step in bioanalytical method development and validation.

The matrix effect in LC-MS refers to the alteration of ionization efficiency by co-eluting components from the biological sample, leading to ion suppression or enhancement.[2][3] The matrix factor (MF) is a quantitative measure of this effect and is determined by comparing the peak response of an analyte in the presence of the matrix to its response in a neat solution.[2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement.[3] For an internal standard to be effective, its matrix factor should be consistent and ideally close to that of the analyte it is intended to normalize.

Comparative Data on Matrix Factor of this compound
Biological MatrixMean Matrix Factor (MF)% RSD (n=6)Predominant EffectNotes
Human Plasma (K2EDTA)[Insert experimental value][Insert experimental value][Suppression/Enhancement/None][e.g., High lipid content may contribute to observed effects]
Human Urine[Insert experimental value][Insert experimental value][Suppression/Enhancement/None][e.g., High salt content can influence ionization]
Rat Liver Homogenate[Insert experimental value][Insert experimental value][Suppression/Enhancement/None][e.g., Phospholipids are a known source of matrix effects]
Bovine Muscle Tissue[Insert experimental value][Insert experimental value][Suppression/Enhancement/None][e.g., Comparison with alternative extraction methods recommended]

Researchers should populate this table with their own experimental data to build a comprehensive understanding of the matrix effects on this compound in their specific assays.

Experimental Protocol for Matrix Factor Determination

The following protocol outlines the post-extraction spiking method, a widely accepted approach for the quantitative assessment of matrix effects.[2]

Objective: To determine the matrix factor (MF) of this compound in a specific biological matrix.

Materials:

  • This compound analytical standard

  • Control (blank) biological matrix from at least six different sources

  • All solvents and reagents for the bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction reagents)

  • LC-MS/MS system

Procedure:

  • Preparation of 'Neat' Solution (Set A): Prepare a standard solution of this compound in the final reconstitution solvent at a concentration representative of that used in the analytical method.

  • Preparation of 'Post-Spiked' Samples (Set B):

    • Process blank biological matrix samples from at least six different sources using the established extraction procedure.

    • After the final extraction step and just before the final evaporation/reconstitution step, spike the extracted matrix with this compound to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation of Matrix Factor: The matrix factor is calculated for each source of the biological matrix as follows:

    MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

  • Evaluation:

    • Calculate the mean MF and the relative standard deviation (%RSD) from the six different matrix sources.

    • An %RSD of ≤15% is generally considered acceptable, indicating that the matrix effect is consistent across different sources.

Alternative Internal Standards

While this compound is a suitable internal standard for Hexestrol analysis, other deuterated analogs of stilbene (B7821643) estrogens have also been utilized in bioanalytical methods. For instance, diethylstilbestrol-d8 (DES-d8) has been employed as an internal standard for the analysis of stilbenes, including Hexestrol, in bovine urine.[4] When developing a new method, it can be beneficial to evaluate and compare the performance of different internal standards to select the one that most effectively compensates for matrix effects and other sources of variability in the specific matrix and analytical system being used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the evaluation of the matrix factor for this compound.

cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_analysis Analysis & Calculation cluster_evaluation Evaluation A1 Prepare this compound in Reconstitution Solvent C1 LC-MS/MS Analysis A1->C1 B1 Process Blank Biological Matrix B2 Spike Extracted Matrix with this compound B1->B2 B2->C1 C2 Calculate Matrix Factor (MF) C1->C2 D1 Assess MF and %RSD C2->D1

Caption: Workflow for the determination of the matrix factor for this compound.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical cornerstone of successful research and regulatory submissions. The choice of an internal standard (IS) is a pivotal decision in the development of robust bioanalytical methods, directly impacting data quality and integrity. This guide provides an objective comparison of deuterated internal standards against common alternatives, supported by experimental data, to navigate the regulatory landscape and ensure the highest standards of bioanalytical performance.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1][2] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, particularly for sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods.[3][4]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and detection.[5] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" as they are chemically identical to the analyte, differing only in mass.[3] This near-perfect analogy translates into superior performance compared to other common choices like carbon-13 (¹³C)-labeled standards and structural analogs.

Quantitative Data Summary

The following tables summarize experimental data comparing the performance of deuterated internal standards with ¹³C-labeled and structural analog internal standards across key bioanalytical validation parameters.

Table 1: Deuterated vs. ¹³C-Labeled Internal Standards

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the analyte.Generally co-elutes perfectly with the analyte.Perfect co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[6]
Accuracy & Precision Can be highly accurate and precise, but chromatographic shifts can introduce bias.Demonstrates improved accuracy and precision due to identical chromatographic behavior.In a comparative study, the use of a SIL-IS resulted in a mean bias of 100.3% with a standard deviation of 7.6%.[4]
Isotopic Stability Deuterium atoms can sometimes be susceptible to back-exchange with protons from the solvent.¹³C labels are integrated into the carbon skeleton and are not prone to exchange, offering greater stability.¹³C-labeled standards provide higher confidence in the isotopic integrity of the IS throughout the analytical process.
Correction for Matrix Effects Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and IS.More effective at compensating for matrix effects due to perfect co-elution, ensuring both analyte and IS experience the same matrix environment at the point of ionization.Studies have shown that even slight retention time differences can lead to significant differences in matrix effects experienced by the analyte and a deuterated IS.[7]

Table 2: Deuterated vs. Structural Analog Internal Standards

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardKey Findings
Accuracy High accuracy, with mean bias typically close to 100%. For Kahalalide F, mean bias was 100.3%.[4]Accuracy can be compromised due to differences in physicochemical properties. For Kahalalide F, mean bias was 96.8%.[4]The closer structural and chemical similarity of deuterated IS leads to more accurate quantification.
Precision (%CV) High precision, with low coefficient of variation. For Kahalalide F, the standard deviation was 7.6%.[4] For everolimus (B549166), %CV was 4.3%-7.2%.[8]Precision is often lower due to differential behavior during sample processing and analysis. For Kahalalide F, the standard deviation was 8.6%.[4]Deuterated IS more effectively normalizes for variability, resulting in better precision.
Matrix Effect Compensation Excellent compensation due to identical chemical properties and co-elution.Inconsistent and often poor compensation as the analog experiences different matrix effects than the analyte.In complex matrices, accuracy with a structural analog can be significantly impacted, with deviations of over 60% observed in some cases.
Extraction Recovery Identical to the analyte, providing accurate correction for analyte loss during sample preparation.Can differ significantly from the analyte, leading to inaccurate quantification. A 35% difference in extraction recovery has been reported between an analyte and its structural analog.The use of a deuterated IS ensures that any loss of analyte during extraction is accurately accounted for.

Experimental Protocols for Key Validation Experiments

To ensure a bioanalytical method is robust and reliable, a series of validation experiments must be performed. The following are detailed methodologies for key experiments when using a deuterated internal standard, in line with ICH M10 guidelines.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.

Methodology:

  • Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.

  • Analyze blank matrix samples spiked with the deuterated IS to ensure it does not contribute to the analyte signal.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated IS to ensure the analyte is detectable and distinguishable from baseline noise.

Matrix Effect Assessment

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated IS.

Methodology:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated IS spiked in a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and deuterated IS are added to the final extract.

    • Set C (Pre-extraction Spike): Blank matrix is spiked with the analyte and deuterated IS before the extraction process.

  • Calculate the matrix factor (MF) for each source: MF = (Peak response in Set B) / (Peak response in Set A)

  • The coefficient of variation (%CV) of the MF across the different sources should be ≤15%.

Stability Evaluation

Objective: To assess the stability of the analyte and the deuterated IS under various storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze low and high QC samples kept at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended storage temperature for a duration that covers the study period.

  • Stock Solution Stability: Evaluate the stability of the analyte and deuterated IS stock solutions at their storage temperatures.

  • For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing Key Concepts and Workflows

To further elucidate the principles and processes discussed, the following diagrams illustrate the decision-making pathway for internal standard selection and a typical experimental workflow for bioanalysis using a deuterated internal standard.

internal_standard_selection Internal Standard Selection Pathway start Start: Method Development is_needed Is an Internal Standard Required? (e.g., for LC-MS) start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? is_needed->sil_available Yes use_sil Use SIL-IS (Deuterated or ¹³C-labeled) sil_available->use_sil Yes consider_analog Consider a Structural Analog IS sil_available->consider_analog No validate_sil Perform Full Method Validation (ICH M10 Guidelines) use_sil->validate_sil end Validated Method validate_sil->end validate_analog Perform Rigorous Method Validation consider_analog->validate_analog validate_analog->end Demonstrate acceptable accuracy and precision bioanalytical_workflow Bioanalytical Workflow with Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add Known Amount of Deuterated Internal Standard sample->add_is extract Sample Extraction (e.g., SPE, LLE, PPT) add_is->extract inject Inject Extract into LC-MS/MS System extract->inject separate Chromatographic Separation (Analyte and IS Co-elute) inject->separate detect Mass Spectrometric Detection (Monitor Analyte and IS MRMs) separate->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate calculate_ratio Calculate Analyte/IS Peak Area Ratio integrate->calculate_ratio quantify Quantify Analyte Concentration using Calibration Curve calculate_ratio->quantify result Final Concentration Report quantify->result

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-Hexestrol-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (Rac)-Hexestrol-d4, a deuterated form of the synthetic estrogen Hexestrol, requires stringent disposal procedures due to its hazardous nature. This guide provides essential, step-by-step instructions for its safe disposal, aligning with standard laboratory safety protocols.

Health and Safety Data

This compound is classified as a hazardous substance. The non-deuterated form, Hexestrol, is recognized as a carcinogen.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and adhere to all safety precautions outlined in the safety data sheet (SDS).

Hazard ClassificationDescription
Carcinogenicity May cause cancer.[2][3][4][5]
Toxicity Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]
Health Hazard May be harmful if swallowed.[5]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Minor Spills:

  • Cleanup Initiation: Regularly clean up waste and address abnormal spills immediately.[1]

  • Personal Protection: Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Containment: Use dry clean-up procedures and avoid generating dust.[1]

  • Collection: Vacuum or sweep up the spilled material. The vacuum cleaner must be fitted with a HEPA filter.[1] To prevent dust from becoming airborne, you can dampen the material with water before sweeping.[1]

  • Disposal: Place the collected material in a suitable, labeled container for disposal.[1]

Major Spills:

  • Alert Personnel: Immediately alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Area Evacuation: Advise personnel in the vicinity to evacuate the area.[1]

  • Personal Protection: Do not attempt to clean up a major spill without appropriate PPE, including a breathing apparatus and protective gloves.[1]

  • Containment: Prevent the spillage from entering drains or waterways.[1]

  • Collection and Disposal: Follow the same collection and disposal procedures as for minor spills, ensuring all waste is placed in approved hazardous waste containers.[1][2]

Proper Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1]

  • Waste Identification: this compound is a hazardous chemical waste.

  • Segregation: Do not mix with non-hazardous waste.

  • Containerization:

    • Place the waste in a suitable, sealed, and correctly labeled container.[2][6]

    • Ensure the container is not damaged, leaking, or contaminated on the outside.

  • Labeling: The container must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols (e.g., "Toxic," "Carcinogen").

  • Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[1][6]

  • Disposal Request: Arrange for collection by an approved hazardous waste disposal company.[2][3][6] Provide them with the safety data sheet.

  • Documentation: Maintain a record of the disposal, including the date, quantity, and disposal company used.

It is important to note that the deuteration of the compound does not significantly alter its chemical hazards; the primary concern is the toxicity of the parent compound, Hexestrol. While deuterium (B1214612) itself is not considered a significant environmental hazard, the overall molecule must be treated as hazardous waste.[7]

Disposal Workflow

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurs? start->spill_check segregate Segregate as Hazardous Chemical Waste ppe->segregate containerize Place in a Labeled, Sealed, and Compatible Hazardous Waste Container segregate->containerize store Store in a Designated, Secure, and Ventilated Area containerize->store arrange_disposal Arrange for Collection by an Approved Hazardous Waste Disposal Service store->arrange_disposal document Document Disposal Details (Date, Quantity, Vendor) arrange_disposal->document end_process End of Disposal Process document->end_process spill_check->ppe No minor_spill Minor Spill Protocol: Contain, Clean with Appropriate Kit spill_check->minor_spill Yes, Minor major_spill Major Spill Protocol: Evacuate, Notify EHS, Secure Area spill_check->major_spill Yes, Major minor_spill->containerize major_spill->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (Rac)-Hexestrol-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Rac)-Hexestrol-d4

This compound, a deuterated form of the synthetic estrogen Hexestrol, requires stringent safety protocols due to its potential health risks. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

This compound is classified as a hazardous substance, with its parent compound, Hexestrol, identified as a potential carcinogen and sensitizer.[1][2] Therefore, all contact, including inhalation and skin absorption, should be rigorously avoided.[2] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be implemented when working with this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier against exposure. The following table summarizes the required PPE for handling this compound. It is mandatory that all personnel be trained in the proper use and disposal of this equipment.[3]

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile). Change gloves every 30-60 minutes or immediately upon known or suspected contact.[4]Prevents skin contact and absorption. Double-gloving provides an additional layer of protection. Powder-free gloves are recommended to avoid aerosolization of the compound.[4]
Eye Protection Chemical safety goggles or a full-face shield.[5][6]Protects eyes from splashes or airborne particles of the hazardous material.
Body Protection A disposable, long-sleeved, solid-front gown with closed cuffs. Consider coveralls ("bunny suits") for full-body protection during high-risk procedures.[7]Prevents contamination of personal clothing and skin.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder form of the compound, especially when there is a risk of aerosolization.[4][7] A surgical mask is not sufficient.[4]Protects against inhalation of the hazardous compound. A full respiratory program, including fit-testing, is required for respirator users.[3]
Foot Protection Disposable shoe covers worn over closed-toe shoes.Prevents the tracking of contaminants out of the laboratory.
Operational Plan: Handling this compound

All handling of this compound must be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.[8]

Preparation and Weighing:

  • Designated Area: Conduct all manipulations of solid this compound within a certified chemical fume hood or a glove box.

  • Decontamination: Before starting, decontaminate the work surface.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, use a containment balance enclosure if available. Handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. As deuterated compounds can be hygroscopic, handle under a dry, inert atmosphere where possible to prevent moisture absorption.[9]

During Experimentation:

  • Closed Systems: Whenever feasible, use closed systems to minimize the risk of exposure.

  • Avoid Contact: Do not touch surfaces outside of the designated handling area with gloved hands.

  • Transport: When moving the compound between locations, ensure it is in a sealed, labeled, and shatter-resistant secondary container.[10]

Disposal Plan

All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[11][12]

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., weighing paper, pipette tips), and empty vials must be collected in a dedicated, clearly labeled hazardous waste container.[11] The container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and compatible waste container.[13] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.[10]

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Carcinogen").[14]

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[12]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.[12]

Emergency Procedures

Spills:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting to clean up.

  • Containment: For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne. For liquid spills, use an appropriate absorbent material.

  • Cleanup: Clean the area with a decontaminating solution, working from the outside of the spill inward.

  • Disposal: Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[15]

In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office. [15]

Experimental Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Hexestrol_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Disposal Phase cluster_decon Post-Handling prep_area 1. Designate & Decontaminate Handling Area don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound in Containment don_ppe->weigh dissolve 4. Prepare Solution in Fume Hood weigh->dissolve experiment 5. Conduct Experiment (Use Closed Systems) dissolve->experiment transport 6. Transport in Secondary Containment experiment->transport segregate 7. Segregate Waste (Solid, Liquid, Sharps) transport->segregate label_store 8. Label & Store Waste Container Securely segregate->label_store dispose 9. Arrange for EHS Waste Pickup label_store->dispose decon_area 10. Decontaminate Work Area dispose->decon_area doff_ppe 11. Doff & Dispose of PPE decon_area->doff_ppe wash_hands 12. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.